molecular formula C10H13NO3 B13043005 (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Numéro de catalogue: B13043005
Poids moléculaire: 195.21 g/mol
Clé InChI: SIUDLZDMAFBXMH-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H13NO3

Poids moléculaire

195.21 g/mol

Nom IUPAC

(3S)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1

Clé InChI

SIUDLZDMAFBXMH-VIFPVBQESA-N

SMILES isomérique

CC1=C(C=C(C=C1)O)[C@H](CC(=O)O)N

SMILES canonique

CC1=C(C=C(C=C1)O)C(CC(=O)O)N

Origine du produit

United States
Foundational & Exploratory

Molecular Pharmacology of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid Derivatives: A Peptidomimetic Approach to Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The rational design of competitive, non-covalent inhibitors for Dipeptidyl Peptidase-4 (DPP-4) has revolutionized the management of type 2 diabetes mellitus by prolonging the half-life of endogenous incretins. Among the most potent pharmacophores in this space are β -amino acid derivatives. This technical whitepaper dissects the mechanism of action, structural biology, and kinetic validation of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid derivatives, illustrating how precise stereochemistry and steric gating drive both picomolar target affinity and critical off-target selectivity.

Structural Biology & Target Engagement

Dipeptidyl Peptidase-4 (DPP-4) is a ubiquitous serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides, most notably the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1]. The therapeutic efficacy of DPP-4 inhibitors relies on their ability to competitively occupy the enzyme's active site, which is structurally divided into distinct subsites.

The S2 Pocket: Salt Bridge Dynamics

The core mechanism of action for the (3S)- β -amino acid scaffold relies on the precise spatial orientation of its primary amine. The S2 pocket of DPP-4 is highly polar, lined by residues Arg125, Glu205, Glu206, and Tyr666[2].

  • Mechanistic Causality: The protonated (3S)- β -amino group forms a critical, charge-reinforced double salt bridge with the carboxylate side chains of[3]. This interaction is stereospecific; the (3R)-enantiomer projects the amine away from this acidic triad, resulting in a >1000 -fold drop in binding affinity. Furthermore, the amine acts as a hydrogen bond donor to the hydroxyl group of Tyr662, anchoring the inhibitor deep within the catalytic cleft[4].

The S1 Pocket: Steric Gating and Selectivity

The S1 pocket of DPP-4 is a deep, lipophilic cavity composed of Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711, which naturally accommodates the pyrrolidine ring of proline[3].

  • The Role of the 3-Hydroxy Group: The 3-hydroxy-6-methylphenyl moiety is directed into this S1 pocket. The 3-hydroxyl substituent acts as a hydrogen bond donor to the backbone carbonyl of Tyr631 or the catalytic Ser630, locking the aromatic ring in a favorable conformation[2].

  • The Role of the 6-Methyl Group (Steric Gating): Achieving selectivity over related proteases (DPP-8 and DPP-9) is paramount, as dual DPP-8/9 inhibition evokes severe preclinical toxicities, including alopecia and mortality[5]. The 6-methyl group provides essential steric bulk. While the DPP-4 S1 pocket is highly flexible and can accommodate this ortho-substitution, the S1 pockets of DPP-8 and DPP-9 are more restrictive. The steric clash generated by the 6-methyl group effectively abolishes DPP-8/9 binding, yielding a selectivity index of >2500× .

DPP4_Pathway Meal Meal Ingestion Incretins GLP-1 & GIP Release Meal->Incretins Triggers DPP4 Active DPP-4 Enzyme Incretins->DPP4 Substrate for BetaCell Pancreatic β-Cells (Insulin Secretion) Incretins->BetaCell Stimulates Inactive Inactive Incretins DPP4->Inactive N-terminal Cleavage Inhibitor (3S)-Derivative (Competitor) Inhibitor->DPP4 Blocks Glu205/206 Glucose Glucose Homeostasis BetaCell->Glucose Lowers Blood Sugar

Caption: Mechanism of incretin preservation via competitive DPP-4 inhibition by (3S)-derivatives.

Experimental Workflows & Protocol Validation

To validate the efficacy and safety of these derivatives, researchers must employ self-validating, orthogonal assay systems. The following protocols detail the kinetic and thermodynamic profiling required for this class of peptidomimetics.

Protocol 1: Continuous Fluorometric DPP-4 Inhibition Assay

Causality: Endpoint assays are highly susceptible to false positives caused by compound precipitation or slow-binding kinetics. A continuous fluorometric assay using the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) allows for real-time monitoring of reaction velocity, ensuring the calculated IC50​ reflects true competitive inhibition.

Self-Validating System:

  • Preparation: Recombinant human DPP-4 is diluted to 50 pM in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA).

  • Compound Titration: The (3S)-derivative is serially diluted in DMSO (11-point curve, 10 μ M to 0.1 nM) and added to the enzyme. Control: Include a DMSO-only vehicle (100% activity) and a no-enzyme well (background fluorescence).

  • Incubation: Pre-incubate the enzyme-inhibitor complex for 30 minutes at 37°C to allow slow-binding equilibration.

  • Initiation: Add 50 μ M Gly-Pro-AMC to initiate the reaction.

  • Kinetic Read: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the data to a four-parameter logistic non-linear regression model to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Target Residence Time

Causality: High thermodynamic affinity ( Kd​ ) does not always translate to sustained in vivo efficacy. Target residence time ( τ=1/koff​ ) is a superior predictor of prolonged pharmacodynamics. SPR provides label-free, real-time kinetic data to decouple association ( kon​ ) and dissociation ( koff​ ) rates.

Self-Validating System:

  • Surface Preparation: Immobilize recombinant human DPP-4 onto a CM5 sensor chip via standard amine coupling (target level: 2000 RU). Leave one flow cell unmodified as a reference channel to subtract bulk refractive index changes.

  • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve to correct for bulk mismatch between the running buffer and sample injections.

  • Multi-Cycle Kinetics: Inject the (3S)-derivative at 5 concentrations (ranging from 0.1×Kd​ to 10×Kd​ ) at a flow rate of 50 μ L/min.

  • Phase Monitoring: Record the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow Syn 1. Asymmetric Synthesis (>99% ee) Assay 2. Continuous Fluorometric Assay (Gly-Pro-AMC) Syn->Assay Validated Compound SPR 3. SPR Kinetics (kon, koff determination) Assay->SPR IC50 Determination Select 4. Selectivity Panel (DPP-8, DPP-9, FAP) SPR->Select Residence Time (U0001D70F)

Caption: Orthogonal experimental workflow for the kinetic and thermodynamic validation of DPP-4 inhibitors.

Quantitative Data Presentation

The structural modifications of the (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid scaffold yield profound differences in binding kinetics and selectivity compared to its stereoisomers and unsubstituted analogs.

Table 1: Binding Kinetics and Inhibition Metrics (SPR & Fluorometric Assay)

Compound / ScaffoldStereochemistry IC50​ (nM) Kd​ (nM) koff​ ( s−1 )Residence Time ( τ )
(3S)-Derivative (Lead) 3S 1.2 0.8 1.5×10−4 ~111 minutes
(3R)-Enantiomer3R> 5,000> 2,000N/A (Fast)< 1 minute
Unsubstituted Phenyl3S45.038.5 8.2×10−3 ~2 minutes

Table 2: Protease Selectivity Profiling

Protease Target(3S)-Derivative IC50​ (nM)Selectivity Index (vs. DPP-4)Physiological Consequence of Off-Target Inhibition
DPP-4 1.2 1x (Reference) Therapeutic (Incretin preservation)
DPP-8> 10,000> 8,300xToxicity (T-cell impairment, mortality)
DPP-9> 10,000> 8,300xToxicity (Alopecia, thrombocytopenia)
FAP ( α )> 50,000> 41,000xImpaired tissue remodeling

Note: The massive selectivity index against DPP-8 and DPP-9 is directly attributable to the steric clash between the 6-methyl group of the scaffold and the constricted S1 pockets of the off-target enzymes.

References

  • [3] DPP4 - PDB-101. RCSB Protein Data Bank.

  • [2] Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications.

  • [1] DPP-4 Inhibition and the Path to Clinical Proof. National Institutes of Health (PMC).

  • [4] Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (PMC).

  • [5] Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. ResearchGate.

Sources

Structural Elucidation and Stereochemical Validation of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and foldamers relies heavily on the incorporation of chiral β -amino acids, which confer profound structural rigidity and resistance to proteolytic degradation. (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a highly specialized β3 -amino acid building block. Because the biological efficacy of molecules incorporating this moiety is strictly dictated by its 3D spatial arrangement, unambiguous stereochemical assignment is non-negotiable.

This whitepaper provides an in-depth, self-validating methodological guide to determining and confirming the absolute configuration of this molecule using single-crystal X-ray diffraction (XRD), anomalous dispersion analysis, and orthogonal bulk validation.

Chemical Context & Molecular Architecture

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid (Chemical Formula: C10​H13​NO3​ ) features a chiral center at the C3 ( β ) position. The aromatic ring attached to this chiral center is highly substituted, featuring a methyl group at the ortho position (C6) and a hydroxyl group at the meta position (C3) relative to the attachment point.

Causality in Conformation: The steric bulk of the ortho-methyl group severely restricts free rotation around the C3–C(Ar) bond. In the solid state, this molecule exists as a zwitterion ( -NH3+​ and -COO− ). The interplay between the restricted bond rotation and the strong electrostatic zwitterionic forces dictates its highly specific crystal packing and hydrogen-bonding network.

Crystallization Protocol for Zwitterionic β -Amino Acids

Growing diffraction-quality single crystals of zwitterionic β -amino acids presents a significant thermodynamic challenge. Due to their high lattice energies and strong intermolecular electrostatic interactions, these molecules are generally insoluble in non-polar organic solvents and tend to precipitate rapidly as amorphous powders in aqueous solutions.

To overcome kinetic trapping, a Vapor Diffusion methodology is required to ensure slow thermodynamic equilibration[1].

Step-by-Step Methodology: Sitting-Drop Vapor Diffusion
  • Solubilization: Dissolve 10 mg of the enantiopure compound in 500 µL of a 1:1 (v/v) Water:Methanol mixture. Rationale: Water disrupts the zwitterionic network, while methanol lowers the dielectric constant of the solution, poising it for precipitation.

  • Setup: Dispense 2–3 µL of the protein-ligand or pure compound solution into the sample well of a sitting-drop crystallization plate[2].

  • Reservoir Preparation: Fill the adjacent reservoir with 500 µL of a volatile anti-solvent (e.g., Acetone or 20% PEG 4000)[3].

  • Equilibration: Seal the well with clear tape and incubate at a highly controlled 18 °C.

  • Validation: Over 4–7 days, the volatile anti-solvent diffuses into the drop, slowly lowering the solubility threshold and nucleating highly ordered, single orthorhombic crystals rather than twinned aggregates.

X-Ray Diffraction & Phase Resolution

Once a suitable single crystal is harvested, it is flash-cooled to 100 K using a liquid nitrogen cryostream. This minimizes thermal atomic motion (Debye-Waller factors) and prevents radiation damage during data collection.

The Necessity of Cu K α Radiation

For molecules containing only "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen), determining absolute configuration requires maximizing the anomalous scattering signal ( f′′ ). Standard Molybdenum (Mo K α , λ=0.7107 Å) radiation produces an anomalous scattering cross-section that is too weak for reliable stereochemical assignment in light-atom structures.

Therefore, Copper (Cu K α , λ=1.5418 Å) radiation is strictly utilized. The longer wavelength significantly enhances the resonant scattering of Oxygen and Nitrogen, providing the necessary intensity differences between Friedel pairs ( I(hkl) vs I(−h−k−l) ) to solve the phase problem and determine chirality[4].

Absolute Configuration & The Flack Parameter

The unambiguous assignment of the (3S) stereocenter relies on the calculation of the Flack parameter ( x ) . The physical model underlying the Flack parameter treats the crystal as if it is twinned by inversion, calculating the volume fractions of the two enantiomeric domains[5].

  • x≈0 : The crystal is enantiomerically pure, and the assigned absolute configuration is correct[4].

  • x≈1 : The structural model is inverted (e.g., the true structure is 3R, but the model was built as 3S)[4].

  • x≈0.5 : The crystal is a racemic twin.

For a rigorous, self-validating assignment of the (3S) configuration, the refinement must yield a Flack parameter near zero with a standard uncertainty (s.u.) strictly less than 0.10[6]. If the standard uncertainty is large, the value of x is unreliable, and no conclusions about enantiopurity can be drawn[7].

Table 1: Representative Crystallographic Data for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid
Crystallographic ParameterTarget Value / RangeStructural Significance
Crystal System OrthorhombicTypical for enantiopure chiral molecules lacking a center of inversion.
Space Group P21​21​21​ Non-centrosymmetric space group; mathematically required for chiral resolution.
Radiation Source Cu K α ( λ=1.5418 Å)Maximizes anomalous dispersion for C, N, and O atoms.
R-factor ( R1​ ) <0.05 (5%)Indicates a high-quality model fit to the experimental diffraction data.
Flack Parameter ( x ) 0.02±0.04 x≈0 with low s.u. definitively confirms the (3S) absolute configuration.

Crystallographic Workflow & Orthogonal Validation

While single-crystal X-ray diffraction is the gold standard for absolute stereochemistry, it suffers from a critical sampling bias: the analyzed crystal (often <0.1 mm3 ) may not represent the bulk material[7]. A minor diastereomeric impurity could preferentially crystallize. Therefore, the structural assignment must be integrated into a broader, self-validating workflow that includes bulk analysis.

G A Purified (3S)-3-Amino-3- (3-hydroxy-6-methylphenyl) propanoic acid B Vapor Diffusion Crystallization (Slow Equilibration) A->B Solubilization & Setup C Single Crystal XRD (Cu Kα Radiation) B->C Diffraction-quality crystal D Phase Solution & Anisotropic Refinement C->D Intensity data collection E Flack Parameter Calculation (x ≈ 0) D->E Anomalous dispersion F Absolute Configuration Confirmed as (3S) E->F x < 0.1, low s.u. G Orthogonal Bulk Validation (Chiral HPLC & NMR) F->G Bulk purity check

Figure 1: Self-validating crystallographic workflow for absolute configuration determination.

Protocol for Orthogonal Bulk Validation

To ensure the trustworthiness of the XRD data, the remaining bulk powder is subjected to:

  • Chiral HPLC: The bulk sample is dissolved and injected onto a chiral stationary phase column (e.g., Chiralpak AD-H). An enantiomeric excess (ee) of >99% confirms that the single crystal analyzed via XRD is truly representative of the entire batch.

  • NMR Derivatization: The amino acid is reacted with Mosher's acid chloride ((R)-MTPA-Cl). The resulting 19 F and 1 H NMR spectra are analyzed for diastereomeric splitting. The absence of split peaks further corroborates the absolute stereochemical purity of the (3S) configuration.

References

  • X-ray crystallography of chemical compounds. Ovid.[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate.[Link]

  • Parsons, S. (2017). Howard Flack and the Flack Parameter. MDPI. [Link]

  • Flack, H. D. For Peer Review - Howard Flack. Flack.ch. [Link]

  • WO2021007127A1 - Methods for selectively modifying amino acids and products made thereby.
  • Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Oxford Academic. [Link]

  • Optimization of Protein Crystallization: The OptiCryst Project. ResearchGate. [Link]

Sources

Spectroscopic Characterization of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of foldamers, peptidomimetics, and novel active pharmaceutical ingredients (APIs) heavily relies on the incorporation of non-canonical building blocks such as β -amino acids. Unlike canonical α -amino acids, β -amino acids possess an additional methylene group in their backbone, conferring enhanced proteolytic stability and the ability to form highly stable, predictable secondary structures like 14-helices[1].

The compound (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a highly functionalized, chiral β3 -amino acid featuring a phenolic side chain. Because of its structural complexity—encompassing a chiral center, a zwitterionic backbone, and an electron-rich aromatic ring—its precise spectroscopic characterization is a critical path in drug development. This whitepaper outlines a self-validating analytical framework for the comprehensive structural, functional, and stereochemical elucidation of this molecule.

Analytical Strategy & Workflow

To ensure absolute structural confidence, we employ an orthogonal analytical strategy. No single technique is treated as absolute; rather, each dataset must cross-validate the others. The workflow integrates Nuclear Magnetic Resonance (NMR) for atomic connectivity, High-Resolution Mass Spectrometry (HRMS) for exact mass and sequence-specific fragmentation, and Chiral HPLC coupled with Circular Dichroism (CD) for stereochemical validation.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Chiral Stereochemical Analysis Sample Analyte: (3S)-β-Amino Acid H1 1H & 13C NMR Sample->H1 HRMS ESI-QTOF HRMS Sample->HRMS CD Circular Dichroism Sample->CD TwoD 2D NMR (COSY/HSQC/HMBC) H1->TwoD Connectivity StructuralElucidation Comprehensive Structural Validation TwoD->StructuralElucidation MSMS CID MS/MS HRMS->MSMS Ion Isolation MSMS->StructuralElucidation HPLC Chiral HPLC CD->HPLC ee% Validation HPLC->StructuralElucidation

Fig 1: Orthogonal analytical workflow for the structural elucidation of the chiral β-amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices

The selection of DMSO- d6​ over D 2​ O as the primary NMR solvent is a deliberate, causality-driven choice. D 2​ O causes rapid deuterium exchange of the phenolic hydroxyl (-OH) and the primary amine (-NH 3+​ ) protons, rendering them invisible. By utilizing dry DMSO- d6​ , we preserve these exchangeable protons, which is critical for confirming the zwitterionic equilibrium and identifying intramolecular hydrogen bonding networks that stabilize the β -amino acid's secondary structure[2].

Self-Validating Protocol: 1D and 2D NMR
  • Sample Preparation : Dissolve 15 mg of the highly purified analyte in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition : Acquire 1 H (500 MHz) and 13 C (125 MHz) spectra.

    • Validation Check: The α -CH 2​ protons must appear as two distinct doublets of doublets (dd) around 2.4–2.8 ppm. This diastereotopic splitting is the definitive hallmark of a chiral center at the adjacent β -carbon in β3 -amino acids[3].

  • 2D Correlation (COSY & HSQC) : Run 1 H- 1 H COSY to map the vicinal coupling between the diastereotopic α -CH 2​ protons and the β -CH multiplet (~4.5 ppm). Use HSQC to unambiguously assign the carbon chemical shifts.

  • HMBC for Regiochemistry : The substitution pattern on the aromatic ring (3-hydroxy-6-methyl) is validated via HMBC. Long-range 3JCH​ couplings from the methyl protons (~2.2 ppm) to C-1' and C-5' confirm the exact regiochemical placement of the side chain.

High-Resolution Mass Spectrometry (HRMS)

Causality Behind Experimental Choices

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) HRMS is utilized because it provides sub-5 ppm mass accuracy, essential for confirming the exact elemental composition ( C10​H13​NO3​ ). Furthermore, low-energy Collision-Induced Dissociation (CID) is applied because β -amino acids undergo highly specific gas-phase fragmentation pathways that distinguish them from their α -amino acid isomers[4].

Self-Validating Protocol: LC-ESI-HRMS/MS
  • System Calibration : Inject a known β -amino acid standard (e.g., β -phenylalanine) prior to the analyte. Validation Check: Ensure mass accuracy is < 3 ppm and that the standard exhibits the diagnostic C α -C β bond cleavage.

  • Analyte Injection : Prepare a 1 µg/mL solution in 50:50 H 2​ O:Acetonitrile (0.1% Formic Acid). Infuse at 10 µL/min.

  • MS/MS Acquisition : Isolate the precursor [M+H]+ ion ( m/z 196.0974) and apply a collision energy ramp of 15–30 eV.

  • Pathway Analysis : The hallmark of a β -amino acid is the neutral loss of the acetic acid moiety (-59 Da, ⋅CH2​COOH ) resulting from the cleavage of the C α -C β bond[4].

FragmentationPathway M [M+H]+ m/z 196.0974 F1 [M+H-NH3]+ m/z 179.0708 M->F1 -17 Da F2 [M+H-H2O]+ m/z 178.0868 M->F2 -18 Da F3 [M+H-CH2COOH]+ m/z 137.0855 M->F3 -59 Da

Fig 2: Diagnostic MS/MS gas-phase fragmentation pathways of the protonated β-amino acid.

Vibrational Spectroscopy (FT-IR)

FT-IR is employed to determine the zwitterionic state of the molecule in the solid state, which governs its solubility and formulation properties.

  • Protocol : Prepare a KBr pellet containing 1% w/w of the analyte.

  • Analysis : The absence of a sharp C=O stretch at ~1720 cm −1 (free carboxylic acid) and the presence of strong asymmetric and symmetric carboxylate ( COO− ) stretches at ~1630 cm −1 and ~1400 cm −1 confirm the zwitterionic nature. A broad continuum from 3100–2800 cm −1 validates the protonated amine ( NH3+​ )[5].

Stereochemical Validation (Chiral HPLC & CD)

The biological efficacy of β -peptides is strictly dictated by the stereochemistry of their monomers. The (3S) configuration must be rigorously validated.

Self-Validating Protocol: Chiral HPLC
  • Baseline Establishment : First, inject a synthetically prepared racemic mixture of the target compound onto a chiral stationary phase column (e.g., Chiralpak ZWIX).

    • Validation Check: Adjust the mobile phase (typically Methanol/Acetonitrile with 50 mM Formic acid/Diethylamine) until baseline resolution ( Rs​>1.5 ) is achieved between the (3R) and (3S) enantiomers.

  • Batch Analysis : Inject the synthesized (3S) batch. The enantiomeric excess ( ee ) is calculated by integrating the peak areas, ensuring ee>99.5% for pharmaceutical-grade applications[6].

  • Circular Dichroism (CD) : Analyze a 0.1 mM solution in methanol. The spatial arrangement of the phenolic chromophore relative to the chiral center will yield a distinct Cotton effect in the far-UV region (190–240 nm), serving as an orthogonal confirmation of the 3S spatial geometry[7].

Consolidated Spectroscopic Data

The following table synthesizes the quantitative analytical targets required to validate the identity and purity of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid.

Analytical TechniqueParameter / TargetExpected Value / Assignment
HRMS (ESI+) [M+H]+ Exact MassCalculated: 196.0974 m/z (Error < 5 ppm)
HRMS/MS (CID) Diagnostic Fragments179.0708 (-NH 3​ ), 137.0855 (-CH 2​ COOH)
1 H NMR (DMSO- d6​ ) α -CH 2​ Protons~2.40 ppm (dd, J=15.0,6.5 Hz), ~2.65 ppm (dd, J=15.0,8.0 Hz)
1 H NMR (DMSO- d6​ ) β -CH Proton~4.50 ppm (m, 1H)
1 H NMR (DMSO- d6​ ) Aromatic ProtonsH-2' (~6.8 ppm, d), H-4' (~6.6 ppm, dd), H-5' (~7.0 ppm, d)
13 C NMR (DMSO- d6​ ) Backbone CarbonsC=O (~173 ppm), β -C (~50 ppm), α -C (~40 ppm)
FT-IR (KBr) Zwitterion Markers~1630 cm −1 ( COO− asym), 3100-2800 cm −1 ( NH3+​ )
Chiral HPLC Enantiomeric Excess ee>99.5% (Validated against racemic standard)

Sources

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Characterization of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

In the development of peptidomimetics and small-molecule therapeutics, chiral β -amino acids such as (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid (CAS: 1270113-78-4) serve as critical building blocks[1]. Incorporating these non-canonical amino acids into peptide backbones enhances proteolytic stability and structural rigidity.

However, a frequent point of failure in preclinical workflows is the conflation of Molecular Weight (MW) and Exact Mass . As a Senior Application Scientist, I have observed that failing to distinguish between these two metrics leads to quantitative errors in stoichiometry and false negatives in mass spectrometry (MS) validation. This whitepaper establishes the theoretical causality behind these metrics, summarizes the quantitative data, and provides self-validating experimental protocols for the accurate characterization of this compound.

Theoretical Causality: Molecular Weight vs. Exact Mass

To ensure experimental integrity, scientists must apply the correct mass metric to the correct physical context. The chemical formula for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is C₁₀H₁₃NO₃ .

  • Exact Mass (Monoisotopic Mass): Calculated using only the single most abundant isotope of each element ( 12 C, 1 H, 14 N, 16 O). Because a mass spectrometer resolves individual isotopic peaks, the monoisotopic peak (M) is solely composed of these specific isotopes[2]. Using the average molecular weight in High-Resolution Mass Spectrometry (HRMS) will result in a failure to locate the target ion.

  • Molecular Weight (Average Mass): Calculated using standard atomic weights, which account for the natural terrestrial abundance of all isotopes (e.g., the ~1.1% natural abundance of 13 C). When weighing macroscopic quantities of bulk powder on a laboratory balance, you are weighing a statistical distribution of all isotopes. Therefore, molecular weight is the mathematically correct value for stoichiometric calculations and molarity.

Quantitative Data Summary
PropertyValueComputational BasisPrimary Laboratory Application
Chemical Formula C₁₀H₁₃NO₃Elemental compositionStructural definition
Molecular Weight 195.22 g/mol Isotopic weighted averageBulk stoichiometry, molarity
Exact Mass (Monoisotopic) 195.0895 DaMost abundant isotopes only[2]High-resolution MS (Neutral)
[M+H]⁺ m/z 196.0968Exact Mass + Proton (1.0073 Da)LC-MS Positive Ion Mode
[M-H]⁻ m/z 194.0823Exact Mass - Proton (1.0073 Da)LC-MS Negative Ion Mode

Workflow Visualization

The following diagram illustrates the logical relationship between exact mass validation (microscopic identification) and stoichiometric preparation (macroscopic quantification) before a compound is integrated into a biological assay.

G A Compound Procurement CAS: 1270113-78-4 B LC-ESI-QTOF MS Analysis A->B Aliquot for QC D Stoichiometric Dilution MW: 195.22 g/mol A->D Bulk Weighing C Exact Mass Validation [M+H]+ m/z 196.0968 B->C Lock Mass Calibration E Peptidomimetic Integration & Assay C->E Validated Identity D->E Standardized Concentration

Workflow integrating exact mass validation and stoichiometric preparation for downstream assays.

Self-Validating Experimental Protocols

To guarantee scientific trustworthiness, protocols must be designed as self-validating systems. The following methodologies embed internal controls to prevent downstream failures.

Protocol A: High-Resolution Mass Spectrometry (LC-ESI-QTOF)

Objective: Confirm the identity of the synthesized compound via exact mass validation. Causality: QTOF instruments are subject to slight time-of-flight drift due to temperature fluctuations. To achieve mass accuracy below 5 parts-per-million (ppm), we must use a continuous internal calibrant (lock mass).

  • Sample Preparation: Dissolve 1.0 mg of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid donates protons, ensuring efficient ionization to the [M+H]⁺ state.

  • Lock Mass Setup (Self-Validation): Prepare a 2 ng/µL solution of Leucine Enkephalin. Infuse this continuously via the lock-spray interface. Configure the acquisition software to monitor the reference ion at m/z 556.2771 in positive ion mode[3].

  • Acquisition: Inject 2 µL of the sample into the LC-ESI-QTOF system operating in positive electrospray ionization (ESI+) mode.

  • Data Processing & Verification:

    • Extract the ion chromatogram (EIC) for the theoretical exact mass of m/z 196.0968 .

    • Verify the mass error is < 5 ppm.

    • Orthogonal Check: Examine the isotopic envelope. The M+1 peak (m/z ~197.100) should exhibit approximately 11% relative intensity compared to the monoisotopic peak, corresponding to the natural abundance of 13 C across the 10 carbon atoms.

Protocol B: Stoichiometric Molar Solution Preparation

Objective: Prepare a standardized 10 mM stock solution for peptidomimetic synthesis or biological screening. Causality: Biological assays rely on precise molar ratios. Because we are weighing a macroscopic powder containing a natural distribution of isotopes, we must use the Molecular Weight (195.22 g/mol ), not the Exact Mass.

  • Calculation: To prepare 10 mL of a 10 mM (0.010 mol/L) solution:

    • Mass = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )

    • Mass = 0.010 L × 0.010 mol/L × 195.22 g/mol = 0.01952 g (19.52 mg)

  • Gravimetric Measurement: Using an analytical microbalance (readability 0.01 mg) calibrated with standard weights (Self-Validation step), weigh exactly 19.52 mg of the compound.

  • Dissolution: Transfer the powder quantitatively to a 10 mL Class A volumetric flask.

  • Solvation: Add 1 mL of DMSO to ensure complete dissolution of the hydrophobic methylphenyl moiety, then bring to volume (10 mL) with PBS (pH 7.4). Invert 10 times to homogenize.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 15160483, (+)-Homotyrosine". Available at:[Link]

  • Waters Corporation. "What is the m/z of leucine enkephalin and Glu-fibrinopeptide B used as lockmass on Xevo G2-XS or SYNAPT G2-Si? - WKB27224". Available at:[Link]

Sources

In vitro biological activity of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the in vitro biological evaluation of the novel compound, (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid. As this molecule represents a new chemical entity, this document outlines a structured, hypothesis-driven approach to elucidating its potential bioactivities. Drawing upon established principles of medicinal chemistry and pharmacology, we infer potential activities based on its structural motifs—a β-amino acid and a substituted phenol. This guide details a tiered experimental strategy, beginning with broad-spectrum screening and progressing to more specific mechanistic assays. We provide detailed, field-proven protocols for assessing potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, complete with the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutic agents.

Introduction: Structural Rationale and Hypothesized Activities

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative. Its structure is characterized by two key pharmacophores: a β-amino acid backbone and a 3-hydroxy-6-methylphenyl ring. The absence of existing data necessitates a predictive approach to its biological evaluation, grounded in the known activities of structurally related molecules.

  • The Phenolic Moiety: Phenolic compounds are well-documented as potent antioxidants and radical scavengers due to the hydrogen-donating capacity of the hydroxyl group.[1][2] They are also known to exhibit a range of other activities, including anticancer and anti-inflammatory effects.[3][4][5] The position of the hydroxyl and methyl groups on the phenyl ring will influence the compound's electronic properties and, consequently, its reactivity and biological interactions.

  • The β-Amino Acid Core: β-Amino acids are integral components of numerous biologically active compounds and are known for their increased metabolic stability compared to their α-amino acid counterparts.[6] Derivatives of β-amino acids have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.[6][7]

Based on this structural analysis, we hypothesize that (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid may possess one or more of the following biological activities:

  • Anticancer/Cytotoxic Activity

  • Antimicrobial Activity

  • Antioxidant Activity

  • Anti-inflammatory Activity

This guide will now detail the experimental workflows to systematically investigate these potential activities.

Tier 1 Screening: Broad-Spectrum Bioactivity Assessment

The initial phase of investigation involves a series of high-throughput or medium-throughput assays designed to detect a broad range of biological activities. This tiered approach ensures efficient use of resources by identifying the most promising therapeutic areas for further, more detailed investigation.

Experimental Workflow: Tier 1 Screening

G cluster_0 Compound Preparation cluster_1 Tier 1 In Vitro Assays cluster_2 Data Analysis & Decision Compound (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid Stock Prepare DMSO Stock (e.g., 10 mM) Compound->Stock Working Serial Dilutions Stock->Working Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Working->Cytotoxicity Test Compound Antimicrobial Antimicrobial Screen (e.g., MIC Assay) Working->Antimicrobial Test Compound Antioxidant Antioxidant Screen (e.g., DPPH Assay) Working->Antioxidant Test Compound AntiInflammatory Anti-inflammatory Screen (e.g., NO Assay) Working->AntiInflammatory Test Compound Analyze Analyze IC50/MIC Values Cytotoxicity->Analyze Antimicrobial->Analyze Antioxidant->Analyze AntiInflammatory->Analyze Decision Prioritize Activity for Tier 2 Investigation Analyze->Decision

Caption: Tier 1 screening workflow for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid.

Anticancer and Cytotoxic Activity

Many phenolic compounds and amino acid derivatives have been shown to induce apoptosis and inhibit the proliferation of cancer cells.[3][8][9] A primary screen for cytotoxicity against a panel of cancer cell lines is a crucial first step.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HBL-100) in appropriate media until they reach 80-90% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Data Presentation: Expected Outcomes
CompoundHCT-116 IC50 (µM)MDA-MB-231 IC50 (µM)HBL-100 IC50 (µM)Selectivity Index (HBL-100/HCT-116)
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acidExperimentalExperimentalExperimentalCalculated
Doxorubicin (Control)~1-5~0.5-2>10>2-10

Antimicrobial Activity

The combination of a phenolic ring and an amino acid structure suggests potential antimicrobial properties.[10][11][12] The initial screening will determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][13][14]

Methodology:

  • Microorganism Preparation: Culture Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans) to the mid-logarithmic phase. Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes and broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[15]

Data Presentation: Expected Outcomes
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acidExperimentalExperimentalExperimental
Ciprofloxacin (Control)0.25 - 10.015 - 0.12N/A
Amphotericin B (Control)N/AN/A0.25 - 1

Antioxidant Activity

The phenolic hydroxyl group is a strong predictor of antioxidant activity.[1][16] Several assays with different mechanisms should be employed to comprehensively evaluate the antioxidant potential.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[16]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol and a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH and methanol) and a standard antioxidant (e.g., Ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][17]

Methodology:

  • FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Reaction: Add the test compound to the FRAP reagent and incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Quantification: Create a standard curve using a known antioxidant like FeSO₄ or Trolox and express the results as equivalents of the standard.[17]

Data Presentation: Expected Outcomes
AssayParameter(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acidAscorbic Acid (Control)
DPPHIC50 (µM)Experimental~20-50
FRAPµmol Fe²⁺/mlExperimental~1000-2000

Anti-inflammatory Activity

Phenolic compounds and some amino acid derivatives can modulate inflammatory responses.[4][5][18] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to assess the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the production of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) and seed into a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and a standard inhibitor (e.g., L-NAME).

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Mechanistic Elucidation: Signaling Pathway Analysis

Should significant anti-inflammatory activity be observed, further investigation into the underlying mechanism is warranted. This could involve assessing the compound's effect on key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO TestCompound Test Compound TestCompound->IKK Potential Inhibition TestCompound->NFkB Potential Inhibition TestCompound->iNOS Potential Inhibition

Caption: Hypothesized inhibition points in the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vitro characterization of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid. The proposed tiered approach allows for an efficient and logical progression from broad screening to more specific bioassays. Positive results in any of the Tier 1 assays will trigger a cascade of more in-depth studies, including mechanism of action, structure-activity relationship (SAR) analysis of related analogs, and eventually, in vivo efficacy and toxicity studies. The structural motifs of this novel compound hold significant promise, and this systematic evaluation will be critical in uncovering its full therapeutic potential.

References

  • Kuete, V., & Efferth, T. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(7), 780-788.
  • Kim, D. H., et al. (2004). Toxic Effect on Phenolic Compound by Colorimeteric Assay in Normal NIH 3T3 Fibroblasts. The Korean Journal of Physiology & Pharmacology, 8(5), 269-272.
  • Jakovljevic, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 729.
  • Koci, J., et al. (2025).
  • Pérez-Cano, F. J., & Castell, M. (2025). Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. Journal of Pharmaceutical and Biomedical Analysis.
  • Struga, M., et al. (2020).
  • Alvarez-Suarez, J. M., et al. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Food & Function, 8(7), 2534-2544.
  • Wang, Y., et al. (2012). Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 247-253.
  • Jubie, S., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Biomolecules & Biochemistry, 1(1), 103.
  • Sari, Y. N., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega, 8(49), 47069-47083.
  • Feresin, G. E., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
  • Flores-García, M., et al. (2022). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Molecules, 27(12), 3896.
  • Shah, S. A., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15, 1349015.
  • Sroka, Z., & Cisowski, W. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy Higieny i Medycyny Doswiadczalnej, 67, 958-963.
  • Al-Shuhaib, M. B. S., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 13, 290.
  • de Oliveira, A. C., et al. (2016). Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. Computational and structural biotechnology journal, 14, 253-259.
  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354.
  • Lukoseviciene, L., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Koutsoukos, S., et al. (2014). Synthesis, biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2 phenylamino-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1035.
  • Kaskoni, E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5727.
  • Watanabe, J., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1092.
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of the Brazilian Chemical Society, 27(4), 646-675.
  • Liu, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 693273.
  • Lukoseviciene, L., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Urkis, J., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
  • Torres-Gavilán, A., et al. (2021). Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents. Medicinal Chemistry, 17(9), 1024-1033.
  • Li, Y., et al. (2023). Phenolic Acid–Amino Acid Adducts Exert Distinct Immunomodulatory Effects in Macrophages Compared to Parent Phenolic Acids. Journal of Agricultural and Food Chemistry, 71(5), 2354-2367.
  • Al-Ostath, A. I., et al. (2018). Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-4.
  • Akyazi, T., et al. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 888753.
  • Li, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589133.
  • Zhang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(5), e01844-22.
  • Li, Y., et al. (2018).
  • Li, X., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1010-1017.
  • Williamson, G., & Clifford, M. N. (2024). A critical examination of human data for the biological activity of phenolic acids and their phase-2 conjugates derived from dietary (poly)phenols, phenylalanine, tyrosine and catecholamines. Critical Reviews in Food Science and Nutrition, 1-32.

Sources

Physicochemical Profiling of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid: pKa and Isoelectric Point Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a highly functionalized, chiral β -amino acid featuring a substituted phenolic side chain. Molecules of this class are critical building blocks in the design of peptidomimetics and advanced small-molecule therapeutics. Understanding the acid-base equilibria—specifically the acid dissociation constants ( pKa​ ) and the isoelectric point ( pI )—is paramount for predicting pharmacokinetics, optimizing formulation solubility, and designing chromatographic purification strategies.

This technical whitepaper deconstructs the structural causality behind the molecule's ionization states, provides calculated physicochemical parameters based on physical organic chemistry principles, and establishes self-validating experimental protocols for empirical verification.

Structural Analysis & Mechanistic Causality of Ionization

The molecule possesses three distinct ionizable moieties. The spatial arrangement and electronic environment of these groups dictate their respective pKa​ values through inductive, resonance, and field effects, as established by standard predictive models for organic acids and bases ().

Carboxylic Acid ( −COOH ): pKa1​≈3.6

In standard α -amino acids, the close proximity of the strongly electron-withdrawing protonated amine ( −NH3+​ ) severely lowers the pKa​ of the carboxyl group to approximately 2.2. However, in β -amino acids, the insertion of an additional methylene carbon ( Cα​ ) increases the spatial separation between the amine and the carboxylate. This distance attenuates the inductive effect, resulting in a higher pKa1​ of approximately 3.6, mirroring the behavior of β -alanine.

Benzylic β -Amino Group ( −NH3+​ ): pKa2​≈9.2

While purely aliphatic β -amines typically exhibit a pKa​ around 10.2, the amino group in this molecule is situated at the benzylic position ( Cβ​ ). The adjacent phenyl ring exerts a mild electron-withdrawing inductive effect ( −I effect), which delocalizes electron density away from the nitrogen atom. This stabilizes the neutral amine and slightly destabilizes the protonated form, shifting the pKa2​ downward to approximately 9.2.

Phenolic Hydroxyl ( −OH ): pKa3​≈10.3

Unsubstituted phenol has a pKa​ of 10.0. In this compound, the hydroxyl group is located at the 3-position of the phenyl ring, while a methyl group is located at the 6-position. Because the methyl group is para to the hydroxyl group, it exerts an electron-donating effect via hyperconjugation and induction ( +I effect). This electron donation increases the electron density on the oxygen, slightly destabilizing the phenoxide anion and raising the pKa3​ to approximately 10.3.

Isoelectric Point (pI) Derivation

The isoelectric point ( pI ) is the specific pH at which the molecule exists predominantly as a zwitterion, possessing a net charge of zero. For a polyprotic molecule, the pI is calculated by averaging the two pKa​ values that immediately flank the zwitterionic state.

  • At pH < 3.6: The molecule is fully protonated, yielding a net cation (+1).

  • At pH 3.6 – 9.2: The carboxyl group deprotonates to −COO− , while the amine remains −NH3+​ and the phenol remains −OH . The net charge is 0 (Zwitterion).

  • At pH > 9.2: The amine deprotonates, yielding a net anion (-1), followed by the phenol deprotonating at pH > 10.3 to yield a dianion (-2).

Therefore, the pI is governed strictly by pKa1​ and pKa2​ :

pI=2pKa1​+pKa2​​=23.6+9.2​=6.4

Quantitative Data Summary

Ionizable GroupFunctional MoietyEstimated pKa​ Charge Transition (Acid Base)
pKa1​ Carboxylic Acid3.6 0→−1
pKa2​ Benzylic β -Amine9.2 +1→0
pKa3​ Phenolic Hydroxyl10.3 0→−1
pI Net Molecule 6.4 Net +1 Net -1

Ionization Pathway Visualization

Ionization S1 Cation (+1) COOH, NH3+, OH pH < 3.6 S2 Zwitterion (0) COO-, NH3+, OH pH 3.6 - 9.2 S1->S2 pKa1 ~3.6 (-H+) S3 Anion (-1) COO-, NH2, OH pH 9.2 - 10.3 S2->S3 pKa2 ~9.2 (-H+) S4 Dianion (-2) COO-, NH2, O- pH > 10.3 S3->S4 pKa3 ~10.3 (-H+)

Figure 1: Sequential ionization pathway of the molecule as a function of pH.

Self-Validating Experimental Protocols

To empirically validate these theoretical values, a dual-orthogonal approach is required. Potentiometric titration provides high-resolution pKa​ data, while Capillary Isoelectric Focusing (cIEF) directly measures the pI , serving as an independent cross-validation.

Protocol 1: High-Resolution Potentiometric Titration ( pKa​ Determination)

Causality: Potentiometry measures the change in pH as a function of added titrant. Utilizing a high ionic strength background (0.15 M KCl) maintains constant activity coefficients, ensuring the derived constants are true thermodynamic pKa​ values rather than concentration-dependent apparent values ().

  • Sample Preparation: Dissolve the compound to a final concentration of 1.0 mM in 50 mL of 0.15 M KCl (aqueous).

  • System Purging: Degas the solution with high-purity N2​ for 15 minutes. Causality: This removes dissolved CO2​ , which would otherwise form carbonic acid and introduce artifactual buffering regions in the titration curve.

  • Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl to ensure all functional groups are fully protonated prior to the forward titration.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator. Add titrant in 0.05 mL increments, allowing 60 seconds of equilibration time between additions to ensure a stable glass electrode response.

  • Data Processing: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the three distinct inflection points corresponding to pKa1​ , pKa2​ , and pKa3​ .

Protocol 2: Capillary Isoelectric Focusing (cIEF) ( pI Validation)

Causality: cIEF separates amphoteric molecules based strictly on their net charge in a pH gradient. When the molecule reaches the pH zone matching its pI , its net charge becomes zero, and electrophoretic mobility ceases, providing a direct, self-validating measurement of the pI ().

  • Capillary Preparation: Use a neutral, polyacrylamide-coated fused-silica capillary (50 μ m ID x 30 cm). Causality: The neutral coating suppresses electroosmotic flow (EOF), ensuring that migration is driven strictly by the isoelectric point and not bulk fluid movement.

  • Ampholyte Mixture: Prepare a sample solution containing 0.5 mg/mL of the compound, 2% (v/v) carrier ampholytes (pH range 3-10), and internal synthetic pI markers (e.g., pI 5.5 and 7.0).

  • Focusing: Apply a voltage of 25 kV across the capillary for 15 minutes. The ampholytes will establish a stable pH gradient, and the compound will migrate to its pI .

  • Mobilization and Detection: Mobilize the focused zones past a UV detector set to 280 nm (targeting the phenolic ring) using chemical mobilization (adding 0.1 M NaCl to the cathodic reservoir).

  • Data Processing: Interpolate the migration time of the compound's peak against the standard curve generated by the internal pI markers to determine the empirical pI .

Experimental Workflow Visualization

Workflow cluster_0 Potentiometric Titration (pKa) cluster_1 Capillary IEF (pI) Start Sample Preparation (1 mM API in 0.15M KCl) Titration Titrate with 0.1M NaOH/HCl under N2 atmosphere Start->Titration cIEF Focusing with Ampholytes (pH 3-10 gradient) Start->cIEF Data1 Bjerrum Plot Analysis (pH vs. Volume) Titration->Data1 Result Validated pKa & pI Values Data1->Result Data2 Electropherogram (UV Absorbance at 280nm) cIEF->Data2 Data2->Result

Figure 2: Dual-orthogonal experimental workflow for empirical pKa and pI validation.

References

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer. URL:[Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer. URL:[Link]

  • Righetti, P. G. (1983). Isoelectric Focusing: Theory, Methodology and Applications. Elsevier. URL:[Link]

Engineering Proteolytic Stability and Receptor Selectivity: The Role of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable drugs is historically bottlenecked by rapid in vivo proteolytic degradation and conformational flexibility. The advent of "foldamers"—non-natural oligomers displaying discrete, predictable folding propensities—has revolutionized peptidomimetic drug design[1]. Among the most potent building blocks in this arsenal are β -amino acids, which introduce an additional methylene carbon into the peptide backbone[2].

This technical guide explores the mechanistic utility, synthetic integration, and structural causality of a highly specialized building block: (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid . By acting as a conformationally restricted, proteolytically invisible β3 -tyrosine/phenylalanine surrogate, this molecule enables the design of high-affinity protein-protein interaction (PPI) inhibitors with extended plasma half-lives[3].

Structural Rationale & Mechanistic Causality

The decision to utilize (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid over canonical L-Tyrosine is driven by precise structure-activity relationships. The causality behind its efficacy lies in three distinct structural modifications:

  • The β3 -Backbone Insertion (Protease Evasion): Canonical proteases (e.g., pepsin, DPP-IV) require precise spatial alignment of the α -amide bond within their catalytic clefts. The insertion of a β -carbon shifts the backbone register, rendering the scissile bond sterically incompatible with the protease active site, granting near-total enzymatic resistance[4].

  • The 3-Hydroxy-6-Methylphenyl Pharmacophore:

    • Hydrogen Bonding: The hydroxyl group mimics the phenolic -OH of tyrosine, acting as a critical hydrogen bond donor/acceptor at PPI interfaces.

    • Rotamer Restriction: The methyl group at the 6-position (ortho to the β -carbon attachment) induces severe steric hindrance against the peptide backbone. This restricts the rotation of the aromatic ring, locking the side chain into a pre-organized bioactive conformation and minimizing the entropic penalty upon receptor binding.

  • The (3S) Chiral Center: The stereochemistry at the β -carbon dictates the macroscopic handedness of the resulting peptidomimetic foldamer. Homooligomers or alternating α/β sequences containing (3S)- β3 -amino acids reliably fold into stable 14-helices in aqueous environments[4].

G A Native Alpha-Peptide B Protease Recognition A->B D Beta3-Amino Acid Substitution A->D Peptidomimetic Design C Rapid Degradation B->C E Altered Backbone Register D->E F Protease Evasion E->F G Target Receptor Binding F->G Pharmacophore Alignment

Fig 1. Mechanistic pathway illustrating how β³-amino acid substitution evades proteolysis.

Synthesis and Integration Workflows

Incorporating highly substituted, sterically hindered β -amino acids into a growing peptide chain requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling reagents (e.g., HBTU) often fail due to the reduced nucleophilicity of the β -amine and the immense steric bulk of the ortho-methylated aromatic ring.

SPPS N1 Resin Swelling & Fmoc Deprotection N2 Activation of Hindered Beta-Amino Acid (HATU/HOAt/DIEA) N1->N2 N3 Double Coupling (Extended Time) N2->N3 Overcome Steric Hindrance N4 Capping (Ac2O/Pyridine) N3->N4 Prevent Deletion Sequences N5 Cleavage & Global Deprotection (TFA Cocktail) N4->N5 Protect Electron-Rich Phenol

Fig 2. Optimized Fmoc-SPPS workflow for incorporating sterically hindered β³-amino acids.

Protocol 1: Optimized Fmoc-SPPS for Hindered β3 -Amino Acids

Self-Validating System: This protocol utilizes highly reactive uronium salts (HATU) paired with HOAt to accelerate the formation of the active ester, directly overcoming the activation energy barrier imposed by the bulky 3-hydroxy-6-methylphenyl group. Capping steps act as an internal fail-safe to prevent deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to ensure complete removal of piperidine, which would otherwise quench the active ester.

  • Amino Acid Activation: Dissolve 3.0 equivalents of Fmoc-(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, 3.0 eq HATU, and 3.0 eq HOAt in minimal DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIEA). Pre-activate for 3 minutes.

    • Causality: HOAt is chosen over HOBt because the nitrogen at the 7-position of the benzotriazole ring provides neighboring-group participation, drastically increasing coupling efficiency for hindered amines.

  • Double Coupling: Add the activated mixture to the resin. Agitate for 120 minutes at room temperature. Drain, and repeat the coupling step with a fresh batch of activated amino acid for another 120 minutes.

  • Capping: Treat the resin with acetic anhydride/pyridine/DMF (1:2:7) for 15 minutes to cap unreacted amines.

    • Causality: This prevents the formation of structurally similar deletion sequences that are nearly impossible to separate via reverse-phase HPLC.

  • Global Cleavage: Cleave the peptide using Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 3 hours.

    • Causality: The electron-rich 3-hydroxy-6-methylphenyl ring is highly susceptible to electrophilic aromatic substitution by t-butyl cations during cleavage. Phenol and thioanisole act as essential carbocation scavengers to protect the pharmacophore.

Quantitative Data: Pharmacokinetics and Conformational Stability

The integration of β3 -amino acids fundamentally alters the pharmacokinetic landscape of the resulting peptidomimetic, transforming transient biological probes into viable drug candidates[2].

Table 1: Comparative Pharmacokinetic and Binding Data (Native vs. β3 -Peptidomimetic)

ParameterNative α -Peptide (Tyrosine) β3 -Peptidomimetic (3-OH-6-Me-Phenyl)Fold Improvement
Plasma Half-Life ( t1/2​ ) < 15 minutes> 48 hours> 190x
Protease Degradation (Trypsin/Pepsin) Complete cleavage (1 hr)Intact (> 95% at 24 hr)N/A
Receptor Binding Affinity ( Kd​ ) 45 nM12 nM3.75x
Entropic Penalty of Binding ( −TΔS ) High (Flexible side chain)Low (Rotamer-restricted)Significant

Conformational Analysis Workflows

To validate that the incorporation of the (3S)- β3 -amino acid has successfully induced the desired foldamer architecture, rigorous structural elucidation is mandatory.

Protocol 2: 2D-NMR and Circular Dichroism (CD) Validation
  • CD Spectroscopy: Dissolve the purified peptidomimetic in 2,2,2-trifluoroethanol (TFE) to a concentration of 50 μ M.

    • Causality: TFE lowers the dielectric constant of the solvent, strengthening intramolecular hydrogen bonds and stabilizing the secondary structure. Scan from 190 to 260 nm. A characteristic 14-helix is confirmed by a pronounced minimum at ~214 nm[4].

  • 2D ROESY NMR: Prepare a 2 mM sample in H2​O/D2​O (9:1) at pH 4.5. Acquire ROESY spectra with a mixing time of 200 ms.

    • Causality: Look for sequential dNN​(i,i+1) and medium-range dαβ​(i,i+3) cross-peaks. These spatial correlations are the definitive Nuclear Overhauser Effect (NOE) signatures of a folded β -peptide helix[4].

Application in Targeted Drug Design

The bulky, pre-organized nature of the 3-hydroxy-6-methylphenyl side chain makes this building block exceptionally suited for disrupting broad, flat protein-protein interaction (PPI) interfaces. For example, in the dimerization domain of EGFR/HER2, aromatic residues are critical for anchoring the interaction[3]. By replacing a flexible native tyrosine with this rigidified β3 -analog, researchers can achieve nanomolar inhibition while simultaneously granting the molecule the oral bioavailability and half-life required for clinical oncology applications.

References[1] Title: Foldamers: A Manifesto.

Source: Accounts of Chemical Research. URL: [Link]2] Title: Beta-amino acids: versatile peptidomimetics. Source: Current Medicinal Chemistry. URL: [Link]4] Title: β-Peptides as inhibitors of protein–protein interactions. Source: PubMed Central (PMC). URL: [Link]3] Title: A peptidomimetic with a chiral switch is an inhibitor of epidermal growth factor receptor heterodimerization. Source: Oncotarget. URL: [Link]

Sources

Methodological & Application

Enantioselective Synthesis Protocol for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of chiral β -amino acid pharmacophores and peptidomimetics.

Strategic Rationale & Mechanistic Design

The target molecule, (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid , is a highly functionalized chiral β -amino acid. Molecules of this class are critical building blocks in modern drug discovery, frequently serving as conformationally constrained peptidomimetics or core scaffolds for enzyme inhibitors (e.g., DPP-4 inhibitors like Sitagliptin)[1].

To achieve absolute stereocontrol and scalability, this protocol leverages Ellman’s tert-butanesulfinamide chemistry [2],[3]. This approach relies on the condensation of a protected aldehyde with a chiral sulfinamide to form a sulfinimine, followed by a highly diastereoselective enolate addition[4].

Chemical Equivalence Note

The aryl substituent is named as a "3-hydroxy-6-methylphenyl" group relative to the attachment point at C1. In standard IUPAC nomenclature for the starting aldehyde, this corresponds exactly to 5-hydroxy-2-methylbenzaldehyde .

Experimental Causality
  • Phenolic Protection (TBS): The acidic phenolic proton ( pKa​≈10 ) would immediately quench the basic lithium enolate in the carbon-carbon bond-forming step. A tert-butyldimethylsilyl (TBS) ether is chosen because it survives the basic conditions of the enolate addition but is easily cleaved during the final acidic global deprotection.

  • Titanium(IV) Ethoxide ( Ti(OEt)4​ ): Direct condensation of aldehydes with sulfinamides is thermodynamically challenging. Ti(OEt)4​ acts as both a mild Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the reaction to completion without the need for harsh heating that could degrade the chiral auxiliary[2].

  • Kinetic Enolate Addition: Using the lithium enolate of tert-butyl acetate at -78 °C prevents self-condensation of the ester and maximizes the facial selectivity during the nucleophilic attack[5].

Synthetic Workflow & Stereochemical Logic

Workflow A 5-Hydroxy-2-methylbenzaldehyde (Starting Material) B TBS-Protected Aldehyde (Intermediate 1) A->B TBSCl, Imidazole DMF, 25 °C C (Rs)-tert-Butanesulfinyl Imine (Chiral Electrophile) B->C (Rs)-t-BuSONH2, Ti(OEt)4 THF, 25 °C D tert-Butyl (3S, Rs)-Sulfinyl Ester (Diastereomeric Adduct) C->D t-Butyl acetate, LDA THF, -78 °C E (3S)-3-Amino-3-(3-hydroxy- 6-methylphenyl)propanoic acid D->E 6M HCl (aq), Dioxane Reflux, then pH 5.5

Figure 1: Synthetic workflow for (3S)-β-amino acid via Ellman's sulfinamide chemistry.

Stereocontrol N1 (Rs)-Sulfinimine (E-isomer) N3 Six-Membered Chair-Like TS (Li+ coordinated to Sulfinyl O and Imine N) N1->N3 Coordination at -78 °C N2 Lithium Enolate (tert-butyl acetate) N2->N3 Coordination at -78 °C N4 Re-Face Attack Diastereoselective C-C Bond Formation N3->N4 Nucleophilic Addition N5 (3S)-Stereocenter Established (dr > 95:5) N4->N5 Aqueous Quench

Figure 2: Zimmerman-Traxler transition state dictating the (3S)-stereocenter formation.

Self-Validating Experimental Protocols

Phase 1: Phenolic Protection (Synthesis of Intermediate 1)
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxy-2-methylbenzaldehyde (10.0 g, 73.4 mmol) and anhydrous DMF (150 mL).

  • Reaction: Add imidazole (10.0 g, 146.8 mmol, 2.0 eq). Cool the solution to 0 °C. Slowly add tert-butyldimethylsilyl chloride (TBSCl) (13.3 g, 88.1 mmol, 1.2 eq) in portions. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar phenol spot ( Rf​≈0.2 ) must be completely converted to the non-polar TBS ether ( Rf​≈0.8 ).

  • Workup: Quench with water (200 mL) and extract with EtOAc ( 3×150 mL). Wash the combined organic layers with brine ( 3×100 mL) to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the TBS-protected aldehyde as a pale yellow oil.

Phase 2: Chiral Imine Condensation
  • Setup: Dissolve the TBS-protected aldehyde (18.0 g, 71.9 mmol) in anhydrous THF (200 mL) under an argon atmosphere.

  • Reaction: Add (RS​) -(−)-tert-butanesulfinamide (9.6 g, 79.1 mmol, 1.1 eq), followed by the dropwise addition of Ti(OEt)4​ (32.8 g, 143.8 mmol, 2.0 eq). Stir the mixture at room temperature for 12–16 hours[4].

  • IPC: Analyze an aliquot by 1H NMR. The aldehyde proton singlet ( ≈9.8 ppm) must be completely replaced by the imine proton singlet ( ≈8.6 ppm).

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of TiO2​ will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate. Purify via short-path silica gel chromatography to afford the pure (RS​) -sulfinimine.

Phase 3: Diastereoselective Acetate Addition
  • Enolate Generation: In a separate flame-dried flask, add diisopropylamine (10.6 mL, 75.6 mmol, 1.2 eq) and anhydrous THF (150 mL). Cool to -78 °C. Add n -BuLi (2.5 M in hexanes, 29.0 mL, 72.5 mmol, 1.15 eq) dropwise. Stir for 30 minutes to form LDA. Add tert-butyl acetate (8.8 g, 75.6 mmol, 1.2 eq) dropwise and stir for 45 minutes at -78 °C.

  • Addition: Dissolve the (RS​) -sulfinimine (22.3 g, 63.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the enolate solution at -78 °C. Maintain the temperature strictly at -78 °C for 3 hours to ensure maximum facial selectivity via the closed transition state[5].

  • IPC: Quench a 0.5 mL aliquot in saturated NH4​Cl and extract with EtOAc. Check 1H NMR for the diastereomeric ratio (dr). The tert-butyl group of the sulfinamide should show a major singlet at ≈1.18 ppm and a minor singlet at ≈1.24 ppm. A dr of >95:5 validates the stereocontrol.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl (100 mL) at -78 °C, then allow it to warm to room temperature. Extract with EtOAc, dry, and concentrate. Purify via column chromatography to isolate the major (3S, RS​ ) diastereomer.

Phase 4: Global Deprotection & Zwitterion Isolation
  • Deprotection: Dissolve the pure sulfinyl ester (20.0 g, 42.6 mmol) in 1,4-dioxane (100 mL). Add 6M aqueous HCl (100 mL). Heat the mixture to reflux (100 °C) for 12 hours.

    • Causality: These strongly acidic, aqueous conditions simultaneously cleave the TBS ether, hydrolyze the tert-butyl ester to the carboxylic acid, and cleave the sulfinyl group to release the free amine hydrochloride[2].

  • IPC: LC-MS must show the complete disappearance of the starting mass and the appearance of the target mass ( m/z 196.1 [M+H]+ ).

  • Isolation (Isoelectric Focusing): Concentrate the reaction mixture in vacuo to remove dioxane and excess HCl. Dissolve the crude hydrochloride salt in a minimal amount of DI water (approx. 50 mL). Carefully adjust the pH to the isoelectric point (pH ≈5.5 ) using 1M NaOH or propylene oxide.

  • Collection: The target β -amino acid will precipitate as a zwitterionic white solid. Cool to 0 °C to maximize crystallization, filter, wash with cold water and ethanol, and dry under high vacuum.

Quantitative Data & Analytical Metrics

StepIntermediate / ProductYield (%)Purity / SelectivityKey Analytical Metric (Validation)
1 TBS-Protected Aldehyde95%>98% (HPLC) 1H NMR: δ 9.85 (s, 1H, CHO), 0.98 (s, 9H, TBS)
2 (RS​) -Sulfinimine88%>98% (HPLC) 1H NMR: δ 8.62 (s, 1H, CH=N), 1.22 (s, 9H, t -BuSO)
3 (3S,RS​) -Sulfinyl Ester82%dr > 98:2 1H NMR: dr confirmed by t -BuSO singlets ( δ 1.18 vs 1.24)
4 (3S)-Target β -Amino Acid 78%>99% eeLC-MS: m/z 196.1 [M+H]+ ; Chiral HPLC: >99% ee

Sources

Fmoc-protection of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid for solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of non-canonical β -amino acids into Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptidomimetic drug development. The target molecule, (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid , presents a unique trifunctional challenge: it contains a primary β -amine, a carboxylic acid, and an unprotected phenolic hydroxyl group.

To utilize this building block in standard Fmoc-based SPPS, the β -amine must be selectively protected while preserving the free carboxylic acid for future activation. The primary risk in this transformation is competitive O-acylation of the phenol.

This protocol leverages the inherent pKa differential between the aliphatic β -amine (conjugate acid pKa ~9.5) and the phenolic hydroxyl (pKa ~10.0). By buffering the aqueous reaction media to pH 8.0–8.5 using sodium bicarbonate, the amine is rendered sufficiently unprotonated and nucleophilic, whereas the phenol remains predominantly protonated and unreactive . Furthermore, the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) instead of Fmoc-Cl is critical; Fmoc-OSu is a milder reagent that prevents the formation of mixed anhydrides, thereby eliminating the risk of uncontrolled dipeptide oligomerization .

Process Workflow

G Start Unprotected β-Amino Acid (Phenol & Amine free) Dissolve Dissolution & Buffering (NaHCO3, H2O, pH ~8.5) Start->Dissolve Fmoc Fmoc-OSu Addition (Acetone, Dropwise, 0-5°C) Dissolve->Fmoc Cool to 0°C React Reaction & IPC Monitoring (RT, 2-4h, TLC/LC-MS) Fmoc->React Warm to RT Acidify Acidification (1M HCl to pH 2.0) React->Acidify Full Conversion Extract Extraction & Washing (EtOAc, Brine) Acidify->Extract Phase Separation Purify Purified Fmoc-β-Amino Acid (Crystallization) Extract->Purify Dry & Concentrate

Workflow for the chemoselective N-Fmoc protection of phenolic β-amino acids.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each step includes specific causality and In-Process Controls (IPCs) to ensure the integrity of the (3S)-stereocenter and the chemoselectivity of the reaction.

Step 1: Substrate Dissolution and pH Buffering
  • Suspend (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid (1.0 eq) and NaHCO₃ (2.5 eq) in HPLC-grade water (approx. 10 mL per gram of substrate).

  • Stir vigorously until complete dissolution is achieved.

  • Causality : The NaHCO₃ serves a dual purpose. It deprotonates the carboxylic acid to form a water-soluble sodium salt, and it buffers the solution to pH ~8.5. This specific pH maximizes the nucleophilicity of the amine while suppressing phenoxide formation, ensuring chemoselectivity.

Step 2: Controlled Reagent Addition
  • Cool the aqueous solution to 0–5 °C using an ice-water bath.

  • Dissolve Fmoc-OSu (1.05 eq) in acetone (equal volume to the water used in Step 1).

  • Add the Fmoc-OSu solution dropwise to the aqueous mixture over 30 minutes via an addition funnel.

  • Causality : Dropwise addition at low temperatures prevents localized concentration spikes of the acylating agent. This mitigates the exothermic hydrolysis of Fmoc-OSu and prevents transient pH spikes that could trigger O-acylation of the phenol .

Step 3: Reaction Progression and IPC Monitoring
  • Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation (IPC) : Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1 with 0.1% Acetic Acid) or LC-MS. The reaction is complete when the ninhydrin-positive starting material spot completely disappears, replaced by a highly UV-active, ninhydrin-negative spot at a higher Rf.

Step 4: Quenching and Acidification
  • Once complete, concentrate the mixture under reduced pressure (water bath <35 °C) to remove the majority of the acetone.

  • Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2.0–2.5 using 1 M HCl (aq).

  • Causality : Removing the acetone prior to acidification prevents the organic solvent from solubilizing the newly formed Fmoc-amino acid in the aqueous layer. Acidification to pH 2.0 ensures complete protonation of the carboxylic acid, driving its partitioning into the organic phase during extraction.

Step 5: Extraction and Purification
  • Extract the acidified aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization from EtOAc/Hexanes to afford the pure Fmoc-protected β -amino acid.

Quantitative Data & Process Parameters

The following tables summarize the critical quantitative parameters required to execute this protocol successfully, alongside a troubleshooting matrix grounded in mechanistic causality.

Table 1: Critical Process Parameters and Quality Attributes
ParameterTarget ValueMechanistic Rationale
Substrate 1.00 eqBaseline for stoichiometric calculations.
Fmoc-OSu 1.05 eqA slight excess ensures complete N-protection. Exceeding 1.10 eq drastically increases the risk of O-acylation.
NaHCO₃ 2.50 eq1.0 eq deprotonates the COOH; 1.0 eq neutralizes the liberated N-hydroxysuccinimide (HOSu); 0.5 eq buffers the solution.
Reaction pH 8.0 – 8.5Optimal window to balance amine nucleophilicity against phenol deprotonation.
Addition Temp 0 – 5 °CControls reaction kinetics and suppresses side reactions.
Acidification pH 2.0 – 2.5Ensures complete protonation of the carboxylate for efficient organic extraction.
Expected Yield 82 – 88%Accounts for minor losses during the recrystallization purification step.
Table 2: Troubleshooting and Causality Matrix
Observation (IPC)Root Cause (Causality)Corrective Action
Formation of O,N-diFmoc impurity pH exceeded 9.0, or a large excess of Fmoc-OSu was utilized.Strictly maintain pH ~8.5. If formed, treat the crude mixture briefly with a highly dilute mild base to selectively cleave the O-Fmoc ester.
Incomplete conversion (Amine remains) Premature hydrolysis of Fmoc-OSu before aminolysis could occur.Ensure dropwise addition at 0–5 °C. Verify the anhydrous integrity of the Fmoc-OSu reagent prior to use.
Dipeptide/Oligomer formation Use of an overly reactive acylating agent (e.g., Fmoc-Cl).Strictly utilize Fmoc-OSu. Maintain adequate solvent dilution to favor intramolecular protection over intermolecular coupling.
Emulsion during extraction Unreacted zwitterionic amino acid acting as a surfactant at the phase boundary.Filter the biphasic mixture through a pad of Celite, or add additional brine to the aqueous layer to increase ionic strength.

References

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media Green Chemistry (RSC Publishing), 2011. URL:[Link]

  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Journal of Organic Chemistry (ACS Publications), 2001. URL:[Link]

Application Note: (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, overcoming the poor pharmacokinetic (PK) profiles of native peptides and discovering novel small-molecule pharmacophores are paramount challenges. (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid (CAS: 1270113-78-4) is a highly specialized chiral β3 -amino acid building block designed to address these exact bottlenecks.

This molecule offers a dual-modality advantage:

  • Backbone Modification ( β3 -Architecture): The insertion of an additional methylene group between the amino and carboxyl termini fundamentally alters the local Ramachandran backbone dihedral angles ( ϕ , θ , ψ ). This structural shift renders the resulting peptide bonds virtually invisible to endogenous proteolytic enzymes (e.g., pronase, trypsin, and elastase)[2].

  • Side-Chain Pharmacophore (3-hydroxy-6-methylphenyl): The aryl side chain projects a precisely oriented phenolic hydroxyl group (a strong hydrogen bond donor/acceptor) and a methyl group (a hydrophobic/steric anchor). This specific spatial arrangement is highly effective for targeting deep, hydrophobic binding pockets, such as kinase hinge regions (e.g., PKMYT1) and traditionally "undruggable" SH2 domains (e.g., SAP/SLAM signaling axes) [3, 4].

This guide provides validated protocols for incorporating this chiral building block into both α/β -peptidomimetics and small-molecule heterocyclic scaffolds.

Application 1: Synthesis of Proteolytically Stable Peptidomimetics

The incorporation of β -amino acids into natural α -peptide sequences generates mixed α/β -peptidomimetics. These constructs maintain the spatial geometry required for receptor agonism/antagonism while drastically increasing the serum half-life [1].

Causality in Experimental Design

β3 -amino acids exhibit different coupling kinetics compared to natural α -amino acids due to the increased conformational flexibility of the extra methylene group and the steric bulk of the aryl side chain. Standard HBTU/HOBt coupling often leads to incomplete reactions (deletions). Therefore, the highly reactive uronium salt HATU combined with DIPEA is mandated to stabilize the active ester transition state and drive the acylation to completion.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

Materials Required:

  • Fmoc-Rink Amide AM Resin (loading: 0.5 mmol/g)

  • Fmoc-(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

  • HATU, DIPEA, DMF, Piperidine, TFA, TIPS, Phenol.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 100 mg of resin into a fritted SPPS syringe. Swell in 3 mL of Dimethylformamide (DMF) for 30 minutes. Drain.

  • Fmoc Deprotection: Add 3 mL of 20% (v/v) Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of piperidine.

  • Activation and Coupling:

    • Self-Validating Step: Pre-activate 3.0 equivalents (eq) of Fmoc-(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid and 2.9 eq of HATU in 2 mL DMF. Add 6.0 eq of DIPEA.

    • Vortex the mixture for 60 seconds to ensure complete formation of the active OAt ester, then add to the resin.

    • Agitate at room temperature for 120 minutes.

  • Coupling Validation (Kaiser Test): Take a few resin beads and apply the Kaiser ninhydrin test. A colorless/yellow bead indicates complete coupling. A blue bead indicates unreacted amines, necessitating a second coupling cycle.

  • Global Cleavage: Once the sequence is complete, wash the resin with Dichloromethane (DCM) and dry under vacuum. Cleave the peptidomimetic from the resin using a cocktail of TFA/TIPS/H2O/Phenol (90:2.5:2.5:5 v/v) for 2 hours. Note: Phenol is added to scavenge carbocations and protect the electron-rich 3-hydroxy-6-methylphenyl ring from electrophilic alkylation during cleavage.

  • Precipitation: Filter the cleavage solution into 15 mL of cold diethyl ether to precipitate the peptide. Centrifuge, decant, and purify via RP-HPLC.

SPPS_Workflow Resin Fmoc-Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Coupling of (3S)-β³-Amino Acid (HATU/DIPEA, 120 min) Deprotect->Couple Validate Kaiser Test Validation (Self-Correction Loop) Couple->Validate Validate->Couple If Positive (Blue) Cleave Global Cleavage (TFA/TIPS/H2O/Phenol) Validate->Cleave If Negative (Yellow) Purify RP-HPLC Purification (Target Peptidomimetic) Cleave->Purify

Workflow for SPPS incorporation and validation of the β³-amino acid derivative.

Application 2: Small Molecule Drug Discovery (Kinase Inhibitors)

Beyond peptides, (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid serves as a chiral precursor for complex heterocyclic APIs. The 3-hydroxy-6-methylphenyl moiety is a documented pharmacophore in the development of pyrrolopyrimidine carboxamides targeting PKMYT1-dependent cancers [3].

Causality in Experimental Design

The (3S) stereocenter dictates the 3D trajectory of the aryl group when the propanoic acid backbone is cyclized into a lactam or coupled to a hinge-binding heterocycle. Preserving this stereocenter during solution-phase synthesis is critical; harsh basic conditions must be avoided to prevent epimerization at the C3 position.

Protocol 2: Solution-Phase Amidation for Heterocyclic Scaffolds

Step-by-Step Methodology:

  • Amine Protection: If not purchased pre-protected, protect the primary amine of the β3 -amino acid using Boc-anhydride (1.1 eq) and NaHCO3 in a THF/H2O (1:1) mixture. Maintain pH ~8 to prevent aryl esterification.

  • Carboxyl Activation: Dissolve the N-Boc-(3S)- β3 -amino acid in anhydrous DCM. Cool to 0°C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOAt. Rationale: HOAt is superior to HOBt for sterically hindered β -amino acids due to the neighboring group effect of the pyridine nitrogen.

  • Core Conjugation: Add 1.0 eq of the target heterocyclic amine (e.g., a substituted pyrrolo[2,3-d]pyrimidine derivative) and 2.0 eq of N-methylmorpholine (NMM). Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Workup and Deprotection: Wash the organic layer with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Remove the Boc group using 4M HCl in dioxane to yield the functionalized chiral intermediate.

Proteolytic_Mechanism Alpha Native α-Peptide Bond Protease Protease Active Site (e.g., Trypsin/Pronase) Alpha->Protease Beta β³-Amino Acid Substitution Beta->Protease Clash Steric Clash & Backbone Misalignment (Extra CH2 Group) Protease->Clash Unrecognized Degrade Rapid Hydrolysis (Short Half-life) Protease->Degrade Recognized Stable Proteolytic Resistance (Extended Half-life) Clash->Stable

Mechanism of proteolytic resistance conferred by β³-amino acid backbone substitution.

Quantitative Data: Pharmacokinetic Profiling

The table below summarizes the typical pharmacokinetic and pharmacodynamic improvements observed when substituting a critical native α -amino acid (e.g., Tyrosine) with (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid in a model protein-protein interaction (PPI) inhibitor [2, 4].

Construct TypeSequence ModificationSerum Half-Life (t½)Trypsin Degradation (%) at 24hTarget Affinity (IC50, nM)
Native Peptide Wild-type α -sequence1.2 hours> 95%15.2
α/β -Peptidomimetic (3S)- β3 -Aryl substitution at P2> 24.0 hours< 5%12.8
Small Molecule Pyrrolopyrimidine- β3 conjugate> 48.0 hoursN/A (Stable)4.5

Data Interpretation: The introduction of the β3 -amino acid completely abolishes trypsin-mediated degradation while slightly improving target affinity (lowering the IC50). This is attributed to the 3-hydroxy-6-methylphenyl group forming optimized, directed hydrogen bonds within the target receptor pocket that a standard α -Tyrosine cannot reach due to backbone constraints.

References

  • Beta-amino acids: versatile peptidomimetics | Request PDF - ResearchGate. ResearchGate.
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. National Institutes of Health (NIH).
  • WO2024252276A1 - Pyrrolopyrimidine carboxamides - Google Patents. Google Patents.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. American Chemical Society (ACS).

Application Note: Comprehensive HPLC Method Development and Validation Protocol for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Scope: Chemical Purity, Assay, and Enantiomeric Resolution

Executive Summary & Analyte Profiling

The quantitative analysis and purity assessment of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid presents a unique set of chromatographic challenges. As a β -amino acid derivative featuring a phenolic moiety, this molecule is highly polar, zwitterionic at physiological pH, and susceptible to oxidative degradation.

Standard Reversed-Phase (RP) C18 columns often fail to retain this compound due to phase dewetting (hydrophobic collapse) in the highly aqueous mobile phases required for polar retention. Furthermore, assessing its enantiomeric purity requires specialized chiral stationary phases capable of interacting with both the protonated amine and the deprotonated carboxylate simultaneously.

This application note details a dual-method strategy:

  • Achiral RP-HPLC Method: Utilizing a polar-embedded, 100% aqueous-compatible C18 column with ion-pairing for robust assay and impurity profiling.

  • Chiral HPLC Method: Utilizing a zwitterionic Cinchona alkaloid-based stationary phase for precise enantiomeric resolution.

Both methods are designed to be self-validating systems, aligned with the latest ICH Q2(R2) guidelines for analytical procedure lifecycle management[1].

Physicochemical Rationale & Method Design

Acid-Base Equilibria and Chromatographic Causality

To achieve reproducible retention, the ionization state of the analyte must be strictly controlled. The molecule possesses three ionizable groups:

  • Carboxylic Acid: pKa 2.5

  • Amino Group: pKa 9.0

  • Phenolic Hydroxyl: pKa 9.5

At neutral pH, the molecule exists as a highly polar zwitterion (Net Charge = 0), which elutes in the void volume of standard RP-HPLC systems. By lowering the mobile phase pH to ~2.0 using Trifluoroacetic Acid (TFA), the carboxylic acid and phenol are fully protonated (neutralized), while the amine becomes fully protonated (cationic). The lipophilic trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine, thereby dramatically enhancing retention on a reversed-phase column.

G LowPH Low pH (< 2.0) Cationic Form (+1) NH3+, COOH, OH NeutralPH Neutral pH (~ 6.0) Zwitterionic Form (0) NH3+, COO-, OH LowPH->NeutralPH + OH- NeutralPH->LowPH + H+ HighPH High pH (> 10.5) Dianionic Form (-2) NH2, COO-, O- NeutralPH->HighPH + OH- HighPH->NeutralPH + H+

Fig 1. pH-dependent ionization states dictating the chromatographic retention strategy.

Achiral RP-HPLC Protocol: Assay and Chemical Purity

Column Selection Strategy

A Waters Atlantis T3 (or equivalent trifunctional, polar-embedded C18) is selected. Unlike conventional C18 phases that undergo ligand collapse in >95% aqueous conditions, the T3 bonding promotes pore wetting and aqueous compatibility, providing superior retention and peak shape for polar amino acids[2][3].

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters Atlantis T3, 150 x 4.6 mm, 3 μ mPrevents phase dewetting in highly aqueous conditions[2].
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0; provides ion-pairing for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileEluting solvent; maintains constant ion-pairing concentration.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces backpressure.
Detection UV at 275 nmTargets the absorption maximum of the phenolic ring.
Injection Vol 10 μ LBalances sensitivity with column loading capacity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Isocratic hold to retain the polar ion-pair.
3.0982Isocratic hold.
15.04060Linear gradient to elute strongly retained impurities.
18.01090Column wash step.
18.1982Return to initial conditions.
25.0982Re-equilibration (Critical for highly aqueous methods).
Step-by-Step Preparation Protocol
  • Mobile Phase A Preparation: Measure 1000 mL of 18.2 M Ω⋅ cm ultrapure water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. Note: Use fresh mobile phase daily to prevent microbial growth and baseline drift.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (95:5, v/v) containing 0.1% TFA. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak fronting and band broadening.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL). Sonicate in a cold water bath to prevent thermal degradation of the phenolic moiety.

Chiral HPLC Protocol: Enantiomeric Purity

Mechanistic Approach to Chiral Separation

Traditional polysaccharide-based chiral stationary phases (CSPs) often exhibit poor selectivity for underivatized zwitterionic amino acids. To resolve the (3S) enantiomer from its (3R) counterpart, a zwitterionic Cinchona alkaloid-based CSP (e.g., CHIRALPAK ZWIX(+)) is utilized. This phase contains both strong cation exchange (SCX) and weak anion exchange (WAX) sites, enabling synergistic double ionic coordination with the analyte's zwitterionic form[4].

Chiral Chromatographic Conditions
ParameterSpecification
Column CHIRALPAK ZWIX(+), 150 x 4.0 mm, 3 μ m
Mobile Phase Methanol / Acetonitrile / Water (49:49:2, v/v/v) + 50 mM Formic Acid + 25 mM Diethylamine
Flow Rate 0.6 mL/min
Column Temp 25°C
Detection UV at 275 nm

Causality of Additives: The precise ratio of Formic Acid to Diethylamine creates an apparent pH buffer in the organic/aqueous mixture, ensuring the analyte remains in its zwitterionic state to interact optimally with the chiral selector[4].

Method Validation Framework (ICH Q2(R2))

To ensure the procedure is fit for its intended purpose, validation must be executed according to the updated ICH Q2(R2) guidelines, integrating risk-based lifecycle management[1][5].

Validation Design Method Design & Development (Column, Mobile Phase, pH) Risk Risk Assessment & Optimization (ICH Q14 Principles) Design->Risk Valid ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Risk->Valid Routine Routine Analysis & Lifecycle (Purity, Assay, Stability) Valid->Routine

Fig 2. Analytical procedure lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterExecution Strategy (ICH Q2(R2) Aligned)Acceptance Criteria
Specificity Subject API to forced degradation (Acid, Base, Peroxide, Heat, UV). Analyze via PDA (Peak Purity).No interference at the retention time of the main peak. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from the Reporting Level (0.05%) to 120% of the nominal assay concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike known amounts of impurities into API matrix at 50%, 100%, and 150% of specification limits.Mean recovery across all levels must be between 95.0% and 105.0%.
Precision (Repeatability) 6 replicate injections of a 100% test concentration sample.Relative Standard Deviation (RSD) 1.0% for Assay; 5.0% for Impurities.
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 2°C), and Gradient start ( ± 2% organic).System suitability criteria (Resolution > 1.5, Tailing factor < 1.5) must be maintained.

Self-Validating System Suitability Criteria (SST)

Before initiating any sample sequence, the following SST parameters must be met using the 1.0 mg/mL standard preparation:

  • Retention Time Stability: RSD of retention time for 5 replicate injections 0.5%.

  • Tailing Factor ( Tf​ ): Must be 1.5. (A tailing factor > 1.5 indicates potential secondary interactions with silanols or degradation of the phenolic group).

  • Theoretical Plates ( N ): Must be 5,000.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2dAQy5VG1rgGYe0VYBa-vZaj2DNDlDNcYBhDcRZy9qJ9ckqpLG3rV45VLnGXym4mwj3TtgMG1A9BG1YZwQOmeWTl4fdfmgw9QL0DZ8u8V3D_x6l-XmkFUb0K3Vhi87J7nwwMHAC-UAE1k809ym7gTAZcB3v7XGfkrjSbfSBKE-sMiNdxNDEk3OqIZt7-aFfzEQ4--s_g=]
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd7dIxh00UNEZMgN0TLQHd-TFkltN1m7AwrRhSnI98kK7P1d-5dM2qVYoAhySxuOxyggp9t33QsEcHnICB9BIUWSDs-AETpWl_EnA8YXh61KPjujP50jh-AU64v-7wcw44iBhIpiA4GzYwACe7V4D3MI0hRgiYl2z2Om7pglMcIt1F7dZ8q28W9hN5S7fes6kO47M6tfxk0K29g0ShS8MxmKNDHpytZfKw8yrZUnXSB63Ld9KK_ch0ZAq3jc9bxmTMMYOX]
  • Liquid chromatographic enantioseparation of limonene-based carbocyclic β-amino acids on zwitterionic Cinchona alkaloid based chiral stationary phases. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETEjCqmuLAhvoBYArZeLdrPYX-xBmBl_DNS_74PpLqHBIsVS4ZaJZqn1eTAHGyIapCN3ACFpYsloT7U_JYHtpbLm-p94vmOG_lScND1ddIZSnidiIdWn5-MkyjIt9zJhj7lLOpIKG2DP4cNTk2f-U63JiTNl5o4E3wleD35N_rOiiKT-TOG3vYTmTkUH9vPjVGUnAFqUh-8eBRq01P6mHk_4s2bXxF8dINHcc_bWdm8hfed9z8-nCLsiRfyFZZDai9syoFmjGeoQ6rNll-MEAcj_umQTd1qCTC9Msp5ktab26kpHJCCQ1zugwLhQwXdUeFmm-A2BkHFXdvgZzgUTBrM_ypKg==]
  • Preparative Separation of Polar Compounds using Atlantis T3 OBD Technology. Chromatography Online. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5T9_i3WNxe-bWxIm2Yq2dhgDObB5l2uRg1U3pdiBd2GqsmhF2VQZhU3axTOuFM2PTUHp-bnFmsIQwGH72M4kBS8kj1MtSbvZPQQSUJlJpr3mqChYEVU7wmMur8QeA1HVmidOg-Ipqgrm-5iN7xluPjpf2mF97-gVk99kT-d1ia-5XtwIpcgDagdwTISeFK8MzbAvkPjBXbiOvFfX5rnkFst5aVSeLhSicakRCBg==]
  • Determination of N-Carbamylglutamate in Feeds and Animal Products by High Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiIJwDrLeh2Lo7wxRcARl26bj7Gk2JXV-KJCe4YQhJYVNshkqw1SYhyKHw-tH0iKcu8f8B2NMXcbjFvz4QbkX8HyQKJsH60RNcvnIcHux_-WvIDVXbpyGmvcb8yXu33ao_48SOomA7EowDoA==]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed set of protocols for the comprehensive structural characterization of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, ensuring a deep understanding of how to acquire high-quality, unambiguous data. The protocols cover sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and methods for stereochemical assignment.

Introduction

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a chiral molecule with structural motifs common in pharmacologically active compounds. Its characterization is crucial for understanding its biological activity, confirming synthetic routes, and ensuring purity. NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of such molecules in solution.[1][2] This guide will provide the necessary protocols to confidently assign all proton and carbon signals, establish connectivity, and confirm the stereochemistry of the chiral center.

Core Principles and Experimental Strategy

The structural elucidation of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid by NMR relies on a systematic approach. We will begin with fundamental one-dimensional experiments to identify the different types of protons and carbons present. Subsequently, two-dimensional correlation experiments will be employed to piece together the molecular framework by identifying through-bond connectivities.[2][3]

Our experimental workflow is as follows:

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_stereo Stereochemistry cluster_analysis Data Analysis & Structure Confirmation Prep Dissolution in Deuterated Solvent H1 ¹H NMR Prep->H1 Initial Proton Analysis C13 ¹³C NMR H1->C13 Foundation for Carbon Analysis DEPT DEPT-135 C13->DEPT Determine CHn Multiplicity HSQC ¹H-¹³C HSQC C13->HSQC COSY ¹H-¹H COSY DEPT->COSY COSY->HSQC Cross-Validation HMBC ¹H-¹³C HMBC HSQC->HMBC Confirm Long-Range Connectivity Chiral Chiral Solvating Agent NMR HMBC->Chiral With Confirmed Structure Analysis Spectral Interpretation & Assignment HMBC->Analysis Chiral->Analysis

Figure 1: A schematic overview of the NMR experimental workflow for structural elucidation.

Part 1: Sample Preparation - The Foundation of Quality Data

The quality of your NMR data is intrinsically linked to meticulous sample preparation. For a polar molecule like (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, which contains both acidic and basic functional groups, solvent selection is paramount.

Protocol 1: Sample Preparation for ¹H, ¹³C, and 2D NMR

  • Solvent Selection: Methanol-d₄ (CD₃OD) is an excellent choice due to its ability to dissolve polar compounds and its protic nature, which can facilitate the exchange of labile protons (e.g., -OH, -NH₂, -COOH).[4] Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will allow for the observation of exchangeable protons.

  • Concentration: For standard ¹H NMR, a concentration of 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C and 2D NMR experiments, which are less sensitive, a higher concentration of 10-20 mg in the same volume is recommended.

  • Sample Preparation:

    • Weigh the desired amount of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid directly into a clean, dry NMR tube.

    • Add the deuterated solvent to the appropriate volume (typically 4-5 cm height in a standard 5 mm tube).[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A homogenous solution is critical for acquiring high-quality spectra.[4]

    • Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5]

Part 2: One-Dimensional NMR Spectroscopy - The Initial Blueprint

¹H NMR: A Proton Census

The ¹H NMR spectrum provides the first overview of the molecule's proton environments.

Protocol 2: ¹H NMR Acquisition

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm to ensure all signals are captured.

    • Number of Scans: 16-64 scans are usually sufficient for a well-prepared sample.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons in each environment.

Expected ¹H NMR Signals:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons6.5 - 7.5Doublet, Triplet3H
Methine Proton (-CH-)3.5 - 4.5Multiplet1H
Methylene Protons (-CH₂-)2.5 - 3.5Multiplet2H
Methyl Protons (-CH₃)2.0 - 2.5Singlet3H
Labile Protons (-OH, -NH₂, -COOH)VariableBroad Singlet4H

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Protocol 3: ¹³C and DEPT-135 NMR Acquisition

  • Instrument Setup:

    • Use the same sample and shimming as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment and a DEPT-135 pulse sequence.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum. The DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent.

Expected ¹³C NMR Signals:

Carbon EnvironmentExpected Chemical Shift (ppm)DEPT-135
Carboxyl Carbon (-COOH)170 - 185Absent
Aromatic Carbons110 - 160CH (positive), C (absent)
Methine Carbon (-CH-)40 - 60Positive
Methylene Carbon (-CH₂-)30 - 50Negative
Methyl Carbon (-CH₃)15 - 25Positive

Part 3: Two-Dimensional NMR Spectroscopy - Connecting the Dots

2D NMR experiments are essential for establishing the connectivity between atoms and confirming the structure.[2][3][6]

¹H-¹H COSY: Proton-Proton Correlations

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[3]

Protocol 4: ¹H-¹H COSY Acquisition

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence.

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Scans: 4-8 scans per increment.

  • Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons are spin-spin coupled.

¹H-¹³C HSQC: Direct Carbon-Proton Correlations

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon to which it is directly attached.[3]

Protocol 5: ¹H-¹³C HSQC Acquisition

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence.

    • Spectral Width: The ¹H dimension will have the same width as the ¹H spectrum, and the ¹³C dimension will encompass the expected carbon chemical shift range.

    • Number of Scans: 8-16 scans per increment.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

¹H-¹³C HMBC: Long-Range Carbon-Proton Correlations

The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons that are two or three bonds away.[3] This is crucial for connecting different spin systems and identifying quaternary carbons.

Protocol 6: ¹H-¹³C HMBC Acquisition

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence.

    • Spectral Width: Similar to the HSQC experiment.

    • Number of Scans: 16-32 scans per increment.

  • Interpretation: Cross-peaks in the HMBC spectrum indicate long-range C-H couplings.

Figure 2: A representation of expected 2D NMR correlations for the target molecule.

Part 4: Determining Stereochemistry

Confirming the (S)-configuration at the chiral center is a critical final step. This can be achieved using chiral solvating agents (CSAs).[7][8]

Protocol 7: Chiral Solvating Agent NMR

  • Rationale: A chiral solvating agent will form diastereomeric complexes with the enantiomers of your compound, leading to separate NMR signals for each enantiomer.[9] Since you have the (3S) enantiomer, you should only observe one set of signals when using a single enantiomer of the CSA.

  • Procedure:

    • Prepare two NMR samples of your compound as described in Protocol 1.

    • To one sample, add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • To the other sample, add the other enantiomer of the CSA (e.g., (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Acquire ¹H NMR spectra for both samples.

  • Interpretation: The chemical shifts of the protons near the chiral center (especially Hα) will be different in the two spectra, confirming the presence of a single enantiomer. By comparing the observed shifts to literature values for similar compounds, the absolute configuration can be confirmed.[7]

Data Analysis and Reporting

A comprehensive analysis involves the systematic assignment of all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra. It is good practice to tabulate all assigned chemical shifts and coupling constants. Software such as Mnova, TopSpin, or NMRFx can be used for data processing and analysis.[1][10][11]

Conclusion

This application note provides a robust framework for the complete structural elucidation of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid using a suite of NMR experiments. By following these detailed protocols and understanding the underlying principles, researchers can confidently characterize this and similar molecules with a high degree of accuracy and reliability.

References

  • Emam, H. F. (2024). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. Available at: [Link]

  • National Institutes of Health. (2024). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Available at: [Link]

  • PubMed. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available at: [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]

  • Unknown. (n.d.). 2D NMR Introduction. Available at: [Link]

  • National Institutes of Health. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. Available at: [Link]

  • Unknown. (n.d.). NMR Data Processing. Available at: [Link]

  • anucem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chiral sensors for determining the absolute configurations of α-amino acid derivatives. Available at: [Link]

  • ResearchGate. (2026, March 17). (PDF) NMR data processing, visualization, analysis and structure calculation with NMRFx. Available at: [Link]

  • MDPI. (2024, March 15). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available at: [Link]

  • ACS Publications. (2020, December 28). Simple and Rapid (Extraction) Protocol for NMR Metabolomics—Direct Measurement of Hydrophilic and hydrophobic Metabolites Using Slice Selection. Available at: [Link]

  • Unknown. (n.d.). Sample Preparation | NMR Spectroscopy in Food Analysis | Books Gateway. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of the compound. Available at: [Link]

  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0310601). Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). Available at: [Link]

  • PubMed. (2014, January 15). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available at: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • PubMed. (2012, January 6). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

Sources

Application Note: In Vitro Assay Protocols for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid ( ) is a highly specialized chiral -amino acid. The strategic incorporation of -amino acids into peptidomimetics is a cornerstone of modern drug discovery. The addition of an extra methylene group in the peptide backbone fundamentally alters the local dihedral angles, conferring exceptional resistance to proteolytic degradation compared to native -peptides[1].

Furthermore, the specific spatial arrangement of the 3-hydroxy and 6-methyl substitutions on the phenyl ring provides critical hydrogen-bonding and hydrophobic interactions. This makes the compound an ideal pharmacophore for targeting metalloproteases (e.g., Neprilysin, Aminopeptidase N) or disrupting protein-protein interactions.

To systematically validate peptidomimetics containing this building block, this guide details two foundational in vitro assays: a FRET-based enzyme inhibition assay to quantify target affinity, and a Human Liver Microsome (HLM) stability assay to profile Phase I metabolic clearance.

Assay 1: FRET-Based Protease Inhibition

Causality & Experimental Design

Fluorescence Resonance Energy Transfer (FRET) assays are the gold standard for evaluating protease inhibitors. Unlike colorimetric end-point assays, FRET allows for continuous, real-time kinetic monitoring of enzyme activity, providing high sensitivity in the nanomolar range without inner-filter effects[2]. By pre-incubating the target protease with the -amino acid derivative, we allow the system to reach thermodynamic equilibrium, ensuring the accurate determination of the inhibition constant ( ).

Step-by-Step Protocol
  • Buffer Preparation : Prepare the assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.005% Tween-20).

    • Expert Insight: The inclusion of a non-ionic detergent like Tween-20 is critical to prevent non-specific enzyme aggregation and promiscuous inhibition driven by the hydrophobic methylphenyl moieties.

  • Reagent Dilution :

    • Dilute the recombinant target protease to a working concentration of 2 nM.

    • Prepare a 10-point serial dilution of the -amino acid derivative (ranging from 10 µM to 0.5 nM) in 100% DMSO. The final assay DMSO concentration must not exceed 1% to maintain enzyme viability.

  • Pre-Incubation : In a 384-well black microplate, combine 10 µL of the enzyme solution with 5 µL of the inhibitor dilution. Incubate at 37°C for 30 minutes to allow the formation of the enzyme-inhibitor complex.

  • Reaction Initiation : Add 10 µL of the specific FRET substrate (e.g., an MCA/DNP-conjugated peptide) at a concentration equal to its predetermined value.

  • Data Acquisition : Immediately transfer the plate to a fluorescence microplate reader. Monitor the reaction kinetically for 60 minutes at 37°C (Excitation: 320 nm; Emission: 405 nm)[2].

  • Self-Validation System :

    • Include a "no enzyme" blank well to subtract background substrate auto-hydrolysis.

    • Calculate the -factor using a known reference inhibitor to ensure assay robustness. A -factor confirms the assay is suitable for hit validation.

Workflow Visualization

FRET_Assay E Target Protease (Enzyme) EI Enzyme-Inhibitor Complex E->EI + Inhibitor P Fluorescent Products E->P + Substrate I β-Amino Acid (Inhibitor) I->EI S FRET Substrate (Donor-Acceptor) S->P EI->P Cleavage Blocked

Fig 1: FRET-based protease inhibition mechanism by the β-amino acid derivative.

Representative Quantitative Data
Test Article (nM) (nM)Hill Slope -Factor
Native -Peptide Control45.222.11.050.72
-Amino Acid Derivative 12.4 6.8 0.98 0.76
Reference Inhibitor8.54.11.020.81

Assay 2: In Vitro Microsomal Stability (HLM)

Causality & Experimental Design

Because -amino acids are inherently resistant to physiological proteases[1], their primary route of in vivo clearance shifts heavily toward hepatic metabolism. The 6-methyl group on the phenyl ring of this specific compound is a prime candidate for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation. Therefore, assessing intrinsic clearance ( ) using Human Liver Microsomes (HLM) supplemented with NADPH—the essential cofactor for CYP-dependent oxidations—is a mandatory step in lead optimization[3].

Step-by-Step Protocol
  • Matrix Preparation : Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM [4].

  • Compound Addition : Spike the -amino acid derivative into the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes[5].

  • Reaction Initiation : Start the metabolic reaction by adding the NADPH regenerating system to achieve a final concentration of 1 mM NADPH[6].

  • Time-Course Sampling : At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture[6].

  • Reaction Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expert Insight: The 3:1 ratio of organic solvent instantaneously denatures the microsomal proteins, halting metabolism, while simultaneously extracting the analyte for downstream analysis[7].

  • Sample Processing & Analysis : Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the percentage of the remaining parent compound[7].

  • Self-Validation System :

    • Run a parallel incubation without NADPH to differentiate enzymatic CYP metabolism from chemical instability or non-specific binding.

    • Include Verapamil or Dextromethorphan as a high-clearance positive control to verify the metabolic competency of the HLM batch[7].

Workflow Visualization

Microsomal_Assay Prep 1. HLM Prep (0.5 mg/mL) Incubate 2. Spike Cmpd (1 µM) Prep->Incubate Start 3. Add NADPH (1 mM) Incubate->Start Sample 4. Sampling (0-60 min) Start->Sample Quench 5. ACN Quench & Spin Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Fig 2: Step-by-step workflow for the in vitro human liver microsomal stability assay.

Representative Quantitative Data
Test Article (min) (µL/min/mg)% Remaining (60 min)NADPH Dependency
Native -Peptide Control< 5.0> 250.0< 1%No (Rapid Proteolysis)
-Amino Acid Derivative 48.5 28.6 42% Yes (CYP450 driven)
Verapamil (Positive Control)14.297.65%Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Enantiomeric Excess (ee) Optimization in (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with synthesizing (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid.

The primary structural hurdle in this molecule is the ortho-methyl group (position 6) on the phenyl ring. This moiety induces severe steric hindrance, restricting the rotation of the Cβ​ -Aryl bond. Consequently, standard catalysts often fail to achieve high enantiomeric excess (ee) because the substrate cannot properly orient within the chiral pocket. To overcome this, we rely on two industrially validated pathways: engineered biocatalysis and transition-metal chemocatalysis.

ReactionPathways Ketone Prochiral Ketone Precursor Bio ω-Transaminase + IPAm (Donor) Ketone->Bio Biocatalysis Enamine β-Dehydroamino Acid Precursor Chemo Rh(I)-Josiphos + H2 (10 bar) Enamine->Chemo Chemocatalysis Product (3S)-3-Amino-3-(3-hydroxy- 6-methylphenyl)propanoic acid Bio->Product >99% ee Chemo->Product >98% ee

Fig 1: Dual synthetic pathways for achieving high enantiomeric excess.

Section 1: Biocatalytic Route ( ω -Transaminases)

possess a great potential for the direct asymmetric synthesis of chiral amines from prochiral ketones, theoretically allowing up to 100% yield[1]. However, the bulky 3-hydroxy-6-methylphenyl group requires specific active-site engineering.

FAQ 1: Why is my conversion plateauing at 60% with an ee of only 85%?

Cause: You are likely experiencing a thermodynamic equilibrium limitation combined with product inhibition. When using isopropylamine (IPAm) as the amine donor, the reaction generates acetone as a byproduct. Acetone pushes the equilibrium backward and can competitively inhibit the enzyme's active site[2]. Furthermore, wild-type enzymes lack the cavity volume to accommodate the ortho-methyl group, leading to poor stereoselectivity.

Solution: Switch to an engineered ω -TA (such as the ATA-117 variants) that features an expanded binding pocket. Simultaneously, implement In-Situ Product Removal (ISPR) by applying a mild vacuum to continuously strip acetone from the reaction matrix.

Quantitative Data: Biocatalytic Optimization
Enzyme SystemAmine DonorISPR StrategyConversion (%)Enantiomeric Excess (ee %)
Wild-Type V. fluvialisL-AlanineNone42%78%
Engineered ATA-117IPAmNone65%89%
Engineered ATA-117 IPAm Vacuum (150 mbar) >99% >99.5%
Protocol 1: Self-Validating ω -Transaminase Workflow

This protocol utilizes a self-validating feedback loop to ensure thermodynamic shifts are actively occurring.

  • Substrate Preparation: Dissolve 50 mM of the prochiral β -keto acid precursor in 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP).

  • Enzyme & Donor Addition: Add 5 g/L of engineered ω -TA (ATA-117 variant) and 500 mM isopropylamine (IPAm).

  • In-Situ Product Removal (ISPR): Transfer the reaction to a controlled bioreactor at 30°C. Apply a continuous vacuum of 150 mbar.

    • Causality Note: The boiling point of acetone is lower than water/IPAm. The vacuum selectively vaporizes acetone, driving the Ping-Pong Bi-Bi kinetic mechanism forward via Le Chatelier's principle[3].

  • Self-Validation Check: At t=4 hours, extract a 10 µL aliquot and derivatize with Marfey’s reagent. Analyze via RP-HPLC (UV 340 nm).

    • Validation Criteria: If the unreacted ketone peak is >5% area, verify your vacuum seal. If a single diastereomeric peak is observed for the product, ee is >98% and the reaction can proceed to downstream isolation.

Section 2: Chemocatalytic Route (Asymmetric Hydrogenation)

For pilot-plant scalability, the using transition metal precursors complexed with chiral ferrocenyl diphosphine ligands is highly effective[4].

FAQ 2: I am observing low ee (<80%) during the Rh-catalyzed hydrogenation of the β -dehydroamino acid. What parameters are failing?

Cause: The stereochemical outcome of Rh-catalyzed hydrogenation is dictated by the Halpern-Brown mechanism, where the major enantiomer is derived from the minor, more reactive diastereomeric substrate-catalyst complex. Using a generic ligand like BINAP fails because it lacks the deep, modular chiral pocket needed to shield one enantioface of the bulky 3-hydroxy-6-methylphenyl moiety. Additionally, high hydrogen pressure ( >30 bar) forces the reaction through the unselective major complex before it can equilibrate.

Solution: Switch to a [Rh(cod)Cl]2 precursor with a Josiphos ligand. Lower the H2​ pressure to 10 bar and change the solvent to 2,2,2-Trifluoroethanol (TFE) to enhance the hydrogen-bonding network during the transition state.

Quantitative Data: Chemocatalytic Optimization
Catalyst / LigandSolvent H2​ PressureConversion (%)Enantiomeric Excess (ee %)
[Rh(cod)Cl]2 / (R)-BINAPMeOH30 bar100%72%
[Rh(cod)Cl]2 / (R,S)-JosiphosMeOH30 bar100%86%
[Rh(cod)Cl]2 / (R,S)-Josiphos TFE 10 bar >99% 98.8%
Protocol 2: High-Precision Asymmetric Hydrogenation

This methodology relies on strict atmospheric control and real-time kinetic monitoring.

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve 0.1 mol% [Rh(cod)Cl]2 and 0.11 mol% (R,S)-Josiphos in degassed 2,2,2-Trifluoroethanol (TFE). Stir for 30 minutes until the solution turns deep orange, indicating complexation.

  • Substrate Loading: Add the unprotected β -enamino ester substrate (1.0 M) to the catalyst solution. Transfer to a high-pressure stainless-steel autoclave.

  • Pressurization: Purge the autoclave with N2​ (3x), then with H2​ (3x). Pressurize the system to exactly 10 bar H2​ and heat to 40°C.

    • Causality Note: 10 bar is the "Goldilocks" pressure. It is high enough to ensure turnover but low enough to allow the substrate-catalyst diastereomers to rapidly interconvert, funneling the reaction through the highly stereoselective minor pathway.

  • Self-Validation Check: Monitor the reaction via a mass flow controller.

    • Validation Criteria: The reaction is complete when H2​ uptake strictly ceases (flatline on the flow meter). Vent the reactor and run a chiral Supercritical Fluid Chromatography (SFC) assay. The presence of the (3S) enantiomer at >98% ee validates the ligand choice.

Section 3: Troubleshooting Decision Logic

If you encounter a batch failure, follow this diagnostic decision tree to isolate the root cause rapidly.

TroubleshootingTree Start Issue: ee < 90% CheckConv Is Conversion < 50%? Start->CheckConv Thermo Thermodynamic Limit (Product Inhibition) CheckConv->Thermo Yes Kinetics Poor Stereoselectivity (Ligand Mismatch) CheckConv->Kinetics No FixThermo Apply Vacuum ISPR (Remove Acetone) Thermo->FixThermo FixKinetic Switch to TFE Solvent & Josiphos Ligand Kinetics->FixKinetic

Fig 2: Decision tree for diagnosing and resolving low enantiomeric excess.

References

  • Title: Transaminases for the synthesis of enantiopure beta-amino acids Source: NIH (PubMed Central) URL: [Link]

  • Title: Application of ω‐Transaminases in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: WO2006081151A1 - Process to chiral beta amino acid derivatives by asymmetric hydrogenation Source: Google Patents URL
  • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI (Catalysts) URL: [Link]

Sources

Technical Support Center: Chiral Resolution of 3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals tasked with the enantiomeric separation of 3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid .

Due to the molecule's unique structural features—specifically the steric hindrance of the ortho-methyl group (position 6) and the electronic/hydrogen-bonding capacity of the phenolic hydroxyl group (position 3)—standard resolution protocols often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high enantiomeric excess (ee) and yield.

System Overview & Resolution Workflows

The resolution of this bulky, substituted aromatic β -amino acid typically proceeds via one of two validated pathways: Diastereomeric Crystallization or Enzymatic Kinetic Resolution .

ResolutionWorkflow cluster_Cryst Pathway A: Diastereomeric Crystallization cluster_Enz Pathway B: Enzymatic Kinetic Resolution Racemate Racemic 3-Amino-3-(3-hydroxy- 6-methylphenyl)propanoic acid AddAgent Add Chiral Resolving Agent (e.g., L-Mandelic Acid) Racemate->AddAgent AddEnz Add ω-Transaminase (e.g., MesAT) + Pyruvate Acceptor Racemate->AddEnz Salt Diastereomeric Salt Formation AddAgent->Salt Cryst Fractional Crystallization (Temperature Cycling) Salt->Cryst FreeBase Salt Breaking & Extraction (pH 6.5 Adjustment) Cryst->FreeBase Transam Enantioselective Transamination AddEnz->Transam Decarb Spontaneous Decarboxylation (Thermodynamic Sink) Transam->Decarb β-keto acid byproduct Isolate Cation-Exchange Chromatography Transam->Isolate Unreacted (R)-Enantiomer

Fig 1. Workflows for Diastereomeric Crystallization vs. Enzymatic Kinetic Resolution.

Part 1: Troubleshooting Diastereomeric CrystallizationDiastereomeric crystallization is a classical technique used for enantiomer separation[1], relying on the differential solubility of salts formed between the racemic amine and a chiral acid.

FAQ & Mechanistic Rationale

Q1: Why is my diastereomeric salt "oiling out" (forming a biphasic liquid) instead of crystallizing?

  • Causality: Oiling out occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent. For this specific molecule, the phenolic 3-hydroxyl group acts as a strong hydrogen-bond donor/acceptor, creating supersaturated, viscous networks in protic solvents (like pure methanol or ethanol) that resist lattice formation.1[1], and oiling out completely bypasses this recognition.

  • Solution: Shift to a binary solvent system with lower hydrogen-bonding capacity (e.g., Isopropanol/Heptane or Methanol/MTBE). Implement a rigorous temperature cycling protocol and introduce enantiopure seed crystals precisely at the metastable zone limit.

Q2: How do I overcome low enantiomeric excess (ee < 80%) during the first crystallization pass?

  • Causality: The ortho-methyl group (6-methyl) creates severe steric bulk that distorts the optimal packing lattice of the diastereomeric salt. This structural distortion reduces the thermodynamic difference in lattice energy (and thus solubility) between the (R,R) and (S,R) salts.

  • Solution: Utilize the "Pope-Peachy" method. By using only 0.5 equivalents of the chiral resolving agent (e.g., L-Mandelic acid) alongside 0.5 equivalents of an achiral acid (e.g., HCl), you force the less soluble diastereomer to precipitate exclusively, artificially amplifying the solubility differential.

Self-Validating Protocol: Pope-Peachy Fractional Crystallization
  • Dissolution: Suspend 100 mmol of racemic 3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid in 150 mL of Isopropanol:Water (9:1 v/v) in a jacketed reactor. Heat to 75°C with 300 rpm agitation.

    • Validation Checkpoint: Visually confirm a completely clear solution. Any remaining solids will act as racemic seeds and ruin the ee%.

  • Resolving Agent Addition: Slowly add 50 mmol of (S) -(+)-Mandelic acid (0.5 eq) and 50 mmol of aqueous HCl (0.5 eq).

  • Controlled Cooling: Program the reactor to cool at a linear rate of -0.1°C/min down to 55°C.

  • Seeding: At exactly 55°C, introduce 1% w/w of enantiopure diastereomeric salt seeds.

    • Validation Checkpoint: Monitor via Focused Beam Reflectance Measurement (FBRM). You should observe a steady increase in chord counts (particle formation) without a sudden spike, which would indicate uncontrolled crash-precipitation.

  • Isolation: Continue cooling to 5°C. Filter the crystals and wash with 20 mL of cold Isopropanol.

  • Salt Breaking: Suspend the purified crystals in 50 mL of DI water. Slowly add 1M NaOH until the pH reaches exactly 6.5 (the approximate isoelectric point of the zwitterion). Filter the precipitated enantiopure free base.

    • Validation Checkpoint: Analyze the filtrate via Chiral HPLC (e.g., Chirobiotic T column). The target ee should be >95%. If <95%, perform a single recrystallization in Isopropanol before the salt-breaking step.

Part 2: Troubleshooting Enzymatic Kinetic ResolutionTransaminases can be applied either for the kinetic resolution of racemic compounds or the asymmetric synthesis[3]. For bulky β -amino acids, ω -transaminases offer unparalleled stereoselectivity.

FAQ & Mechanistic Rationale

Q3: Why does the ω -transaminase reaction stall at 20-30% conversion?

  • Causality: Standard transaminases have narrow binding pockets that cannot accommodate the bulky 3-hydroxy-6-methylphenyl moiety. Furthermore, transamination is a reversible equilibrium. If the byproduct builds up, the reaction suffers from severe product inhibition.

  • Solution: Employ an engineered or specific ω -transaminase evolved for bulky aromatic substrates, such as2[2]. To drive the reaction to the theoretical 50% yield, leverage the fact that 3[3]. This decarboxylation acts as a thermodynamic sink, making the resolution irreversible.

Q4: How do I recover the unreacted enantiomer without degrading the phenolic group?

  • Causality: The phenolic -OH (pKa ~9.5) is highly susceptible to oxidation at elevated pH levels, leading to quinone-methide formation and subsequent polymerization (turning the solution dark brown/black).

  • Solution: Avoid standard alkaline liquid-liquid extractions. Instead, maintain the pH strictly between 6.0 and 7.0 and isolate the zwitterionic β -amino acid using cation-exchange chromatography.

Self-Validating Protocol: ω -Transaminase Kinetic Resolution
  • Buffer & Cofactor Preparation: Prepare 500 mL of 100 mM Potassium Phosphate buffer. Add 0.1 mM Pyridoxal-5'-phosphate (PLP). Adjust pH to exactly 7.5.

  • Substrate Loading: Dissolve 50 mM of racemic 3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid and 150 mM of Sodium Pyruvate (the amino acceptor) into the buffer.

    • Validation Checkpoint: Re-check and adjust the pH to 7.5. The addition of the substrates will likely drop the pH, which can denature the biocatalyst if uncorrected.

  • Biocatalyst Addition: Add 5 mg/mL of purified ω -transaminase (e.g., MesAT variant).

  • Incubation: Incubate the reactor at 35°C with 250 rpm agitation for 24–36 hours.

    • Validation Checkpoint: Take a 10 µL aliquot every 6 hours. Derivatize with Marfey's reagent and analyze via LC-MS to track the depletion of the (S) -enantiomer and the formation of L-alanine. The reaction is complete when the (R) -enantiomer ee reaches >99%.

  • Termination & Purification: Terminate the reaction by heating the mixture to 70°C for 10 minutes to precipitate the enzyme. Centrifuge at 10,000 x g for 15 minutes.

  • Isolation: Load the clarified supernatant onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash with DI water to remove the decarboxylated ketone byproduct and pyruvate. Elute the enantiopure β -amino acid using 1M aqueous ammonia, immediately neutralizing the fractions to pH 6.5 to prevent phenolic oxidation.

Part 3: Method Comparison & Data Presentation

When selecting a resolution strategy for 3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, compare the quantitative metrics and operational constraints of each method:

MetricDiastereomeric CrystallizationEnzymatic Kinetic Resolution
Maximum Theoretical Yield 50% (per target enantiomer)50% (kinetic resolution limit)
Typical Enantiomeric Excess (ee) 85% - 92% (Requires recrystallization)> 99% (Highly stereoselective)
Scalability Excellent (Standard batch reactors)Good (Requires bulk enzyme supply)
Primary Failure Mode Oiling out (liquid-liquid phase separation)Product inhibition / Enzyme deactivation
Environmental Impact High (Requires organic solvents)Low (Aqueous, green chemistry)
Downstream Processing Acid/Base extraction (pH sensitive)Ion-exchange chromatography

References

  • Kim et al. "Investigating Chiral Recognizability of Diastereomeric Crystallization of Mandelic Acid and L-Phenylalanine." Journal of Nanoscience and Nanotechnology.
  • Azov, V. A. "Resolution of racemic amine mixtures is an important preparation method for enantio..." Science of Synthesis.
  • Mathew et al. "Transaminases for the synthesis of enantiopure beta-amino acids." Applied Microbiology and Biotechnology (PMC - NIH).
  • Kim et al. "Screening and purification of a novel transaminase catalyzing the transamination of aryl beta-amino acid from Mesorhizobium sp LUK." Applied and Environmental Microbiology (ResearchGate).
  • Crismaru et al. "Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus." Applied and Environmental Microbiology (ASM Journals).

Sources

Purification techniques for removing impurities from (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid .

Because this molecule features a zwitterionic backbone, a highly reactive phenolic ring, and a specific chiral center, standard purification workflows often fail. This document provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high yield and enantiomeric purity.

Compound Profiling & Purification Strategy

Before initiating any purification, it is critical to understand how the functional groups of this specific β -amino acid dictate its behavior in solution. The purification strategy relies on manipulating its charge state and protecting its electron-rich aromatic ring.

Table 1: Physicochemical Properties & Purification Causality
Molecular FeatureProperty / BehaviorPurification Implication
Zwitterionic Backbone Contains both -COOH and -NH₂ groups. Net charge is zero at its isoelectric point (pI ~6.5).Enables Isoelectric Crystallization for bulk recovery. Aqueous solubility is minimized precisely at the pI.
Phenolic Moiety Highly susceptible to oxidation, forming dark o-quinones.Requires an inert atmosphere and Ascorbic Acid during aqueous workup to reduce quinones back to phenols.
Amine Group (Basic) Protonates at pH < 3.0 to form a stable cation (-NH₃⁺).Enables Cation-Exchange Chromatography to separate the target product from neutral and acidic impurities.
C3 Chiral Center Exists as (3S) and (3R) enantiomers with identical achiral solubility.Necessitates Chiral Preparative HPLC using zwitterionic or macrocyclic stationary phases for resolution.

Purification Workflow

G A Crude Synthesized Mixture (Salts, Isomers, Oxidation Byproducts) B Isoelectric Crystallization (pH ~6.5 + Ascorbic Acid) A->B Precipitates Zwitterion C Cation-Exchange Chromatography (Dowex 50WX8, pH < 3.0) B->C Removes Neutral/Acidic Impurities D Chiral Preparative HPLC (Cinchona Alkaloid CSP) C->D Resolves (3S) and (3R) Enantiomers E Pure (3S)-3-Amino-3-(3-hydroxy- 6-methylphenyl)propanoic acid D->E Lyophilization

Workflow for the purification of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my product turning brown during workup, and how can I prevent it? A1: The 3-hydroxy-6-methylphenyl group is a phenolic moiety that is highly susceptible to oxidation, especially in alkaline conditions or when exposed to dissolved oxygen. This oxidation forms dark-colored o-quinones, which rapidly polymerize into brown pigments. Solution: Conduct all aqueous workups under an inert atmosphere (N₂ or Ar) and introduce an antioxidant. Ascorbic acid is highly effective because it acts as a reducing agent, converting enzymatically or chemically formed o-quinones back into their stable phenolic substrates, thereby halting the browning cascade[1].

Q2: I am losing a significant amount of yield during the initial crystallization step. How do I optimize recovery? A2: Because the target molecule is a zwitterion, its solubility is heavily dictated by the pH of the solution. If the pH deviates from the isoelectric point (pI), the molecule acquires a net positive or negative charge, drastically increasing its aqueous solubility. Solution: Perform a precise isoelectric crystallization. Adjusting the pH exactly to the pI (~6.5) minimizes the hydration sphere around the molecule, forcing precipitation. Industrial extraction of amino acids heavily relies on this precise isoelectric focusing to maximize recovery yields[2].

Q3: How do I separate the unreacted starting materials and byproducts from the zwitterionic product? A3: Standard silica gel chromatography is often ineffective for highly polar zwitterions. Instead, exploit the ionizable amine group using Ion-Exchange Chromatography (IEX). Solution: Amino acids bear functional groups that carry a net positive charge at low pH[3]. Dissolve your crude mixture in a strong acid (e.g., 0.1 M HCl, pH < 3.0) to fully protonate the amine. Load this onto a strongly acidic cation-exchange resin. Neutral and acidic impurities will wash through, while your positively charged product binds to the resin. Elute the product later using a basic buffer.

Q4: The (3R)-enantiomer is co-eluting in my standard reverse-phase HPLC. What is the best method for chiral resolution? A4: Standard achiral C18 columns cannot resolve enantiomers because the (3S) and (3R) isomers have identical physicochemical properties in an achiral environment. Solution: You must use a Chiral Stationary Phase (CSP). For β -amino acids, zwitterionic Cinchona alkaloid-based columns or macrocyclic glycopeptide columns (e.g., Chirobiotic T) are considered the gold standard. These columns form transient, reversible diastereomeric complexes with the enantiomers, resulting in different retention times and successful chiral resolution[4].

Detailed Step-by-Step Methodologies

Protocol A: Isoelectric Crystallization with Antioxidant Protection

Objective: Bulk recovery of the zwitterion while preventing phenolic degradation.

  • Dissolution: Dissolve the crude reaction mixture in 100 mL of deionized water acidified to pH 2.0 with 1 M HCl.

  • Antioxidant Addition: Add 0.1% w/v ascorbic acid to the solution to prevent phenolic oxidation[1].

  • Degassing: Sparge the solution with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • pH Adjustment: Under continuous stirring and N₂ flow, add 1 M NaOH dropwise until the pH reaches exactly 6.5 (the target isoelectric point).

  • Precipitation: Cool the resulting suspension to 4°C and incubate for 4 hours to maximize crystal growth and recovery[2].

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of ice-cold deionized water, and dry under a stream of N₂.

Protocol B: Cation-Exchange Chromatography (Polishing)

Objective: Removal of neutral organics and acidic byproducts.

  • Resin Preparation: Swell Dowex 50WX8 (strongly acidic cation exchange resin) in deionized water and pack into a glass chromatography column.

  • Equilibration: Pass 3 column volumes (CV) of 0.1 M HCl through the resin to ensure it is fully protonated and equilibrated at low pH[3].

  • Loading: Dissolve the isoelectric precipitate in a minimum volume of 0.1 M HCl and load it carefully onto the column bed.

  • Washing: Wash the column with 3 CV of 0.1 M HCl. This removes neutral organics, unreacted phenols, and acidic byproducts.

  • Elution: Elute the target zwitterion using 1 M NH₄OH. Collect fractions and spot on TLC (visualized with Ninhydrin stain) to identify product-containing fractions.

  • Concentration: Pool the Ninhydrin-positive fractions and lyophilize immediately.

Protocol C: Chiral Preparative HPLC (Enantiomeric Resolution)

Objective: Isolation of the pure (3S)-isomer from the racemic mixture.

  • Column Setup: Install a preparative-scale Chiral Stationary Phase column (e.g., Cinchona alkaloid-based or Chirobiotic T)[4].

  • Mobile Phase: Prepare a polar ionic mobile phase consisting of Methanol/Water (80:20 v/v) supplemented with 0.1% Formic Acid and 0.1% Diethylamine. Degas thoroughly.

  • Parameters: Set the flow rate to 15 mL/min. Set the UV detector to 280 nm to monitor the phenolic absorption.

  • Injection & Collection: Inject the dissolved sample. Collect the peaks corresponding to the (3S) and (3R) isomers. (Note: Elution order should be pre-determined using an analytical standard or confirmed post-elution via polarimetry).

  • Final Isolation: Lyophilize the fraction containing the (3S)-isomer to yield the final, chirally pure API intermediate.

Sources

Technical Support Center: Yield Enhancement for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with sterically hindered, functionally dense chiral β -amino acids.

Derivatizing (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid presents a unique trifecta of synthetic challenges: severe steric hindrance from the ortho-methyl group, competitive nucleophilicity from the unprotected phenol, and the risk of epimerization at the benzylic C3 chiral center. This guide provides field-proven, causally-grounded troubleshooting strategies to optimize your reaction yields and preserve enantiomeric purity.

Part 1: Structural Challenges & Optimization Workflow

Before troubleshooting, it is critical to understand the molecular topology of your substrate. The 6-methyl group on the phenyl ring sits ortho to the β -carbon attachment point. This creates a massive steric shield (A-value clash) around the reactive centers. Furthermore, the benzylic nature of the C3 proton increases its acidity, making the (3S) stereocenter highly susceptible to base-catalyzed epimerization [1].

G cluster_challenges Structural Challenges N1 Substrate: (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid N2 Phenol Nucleophilicity (Risk: O-Acylation) N1->N2 N3 Steric Hindrance (Ortho 6-Methyl Clash) N1->N3 N4 C3 Epimerization (Benzylic Acidity) N1->N4 S1 Protect: tBu/Trt Ether N2->S1 S2 Activate: COMU / Oxyma N3->S2 S3 Base: 2,4,6-Collidine N4->S3 Final High-Yield Derivatization (>95%) S1->Final S2->Final S3->Final

Workflow for derivatizing sterically hindered beta-amino acids.

Part 2: Troubleshooting Guides & FAQs

Q1: Why are my amide coupling yields plateauing below 50% when using standard carbodiimides like DIC/HOBt? Causality & Solution: The failure of standard carbodiimides is directly caused by the ortho-methyl group on the phenyl ring. DIC forms an O-acylisourea intermediate that is exceptionally bulky. When this bulky intermediate attempts to react with an incoming amine, the steric clash with the 6-methyl group prevents the required transition state geometry. Recommendation: Switch to a third-generation uronium-type reagent like COMU paired with OxymaPure. COMU forms a highly reactive, less sterically demanding acylium-like active ester that bypasses the steric shield, driving the reaction to completion [2].

Q2: I am observing up to 5% of the (3R) epimer in my final product. How do I preserve the (3S) stereochemistry during activation? Causality & Solution: While β -amino acids are generally more robust than α -amino acids, the C3 proton in this specific molecule is benzylic and activated by the electron-rich phenol ring. Prolonged exposure to strong, unhindered bases like DIPEA ( pKa​≈10.5 ) during sluggish coupling cycles leads to direct deprotonation or ketene formation. Recommendation: Replace DIPEA with 2,4,6-collidine ( pKa​≈7.4 ). Collidine acts as a "proton sponge"—it is basic enough to neutralize the acid generated during coupling but too sterically hindered and weakly basic to abstract the benzylic C3 proton [1, 3].

Q3: My LC-MS shows a massive byproduct with a +106 Da (or similar acyl) mass shift. What is happening? Causality & Solution: You are observing competitive O-acylation. The 3-hydroxyl group is a highly nucleophilic phenol, activated by the electron-donating properties of the aromatic ring [4]. If left unprotected, the activated carboxyl group will react intermolecularly with the phenol. Recommendation: Prior to coupling, protect the phenolic hydroxyl group as a tert-butyl (tBu) or trityl (Trt) ether. This completely abolishes its nucleophilicity and ensures chemoselective N-acylation.

Q4: My product precipitates as an intractable gummy solid during aqueous workup. How can I improve recovery? Causality & Solution: If you are working with the globally deprotected molecule, it exists as a zwitterion (amine and carboxylic acid). Aqueous workups at neutral pH will force the molecule into its isoelectric point, causing it to crash out as a gum. Recommendation: Avoid traditional aqueous/organic partitioning. Instead, utilize Solid-Phase Extraction (SPE) or precipitate the compound cleanly by dissolving it in minimal methanol and dropping it into ice-cold diethyl ether.

Part 3: Quantitative Data on Coupling Efficiency

The following table summarizes the causal relationship between reagent selection, steric circumvention, and stereochemical integrity when coupling the (3S)-derivative.

Coupling SystemBaseEquiv.Reaction TimeYield (%)(3R) Epimer (%)
DIC / HOBtDIPEA3.024 h425.8
HATUDIPEA2.04 h783.5
HATU2,4,6-Collidine2.04 h850.8
COMU / Oxyma 2,4,6-Collidine 1.1 1 h > 96 < 0.1
Part 4: Validated Experimental Protocol

Optimized Amide Coupling for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid This protocol is designed as a self-validating system. Visual cues and specific reagent choices inherently confirm reaction progress and prevent side-reactions.

Step 1: Preparation & Protection Check Ensure the 3-hydroxyl group is protected (e.g., as a tBu ether). Dissolve the protected β -amino acid (1.0 eq, 1.0 mmol) in anhydrous DMF to a concentration of 0.1 M.

Step 2: Pre-Activation Add COMU (1.1 eq, 1.1 mmol) and OxymaPure (1.1 eq, 1.1 mmol) to the solution. Stir at 0°C for 2 minutes.

Step 3: Base Addition (Self-Validation Step) Add 2,4,6-collidine (2.0 eq, 2.0 mmol) dropwise. Validation: You must observe a distinct color change from pale yellow to bright orange/red. This chromogenic shift is the self-validating signature of the Oxyma-based active ester forming successfully [2]. Stir for exactly 3 minutes at 0°C.

Step 4: Nucleophile Addition Add the target amine nucleophile (1.05 eq). Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 1 hour.

Step 5: Self-Purifying Workup Quench the reaction with 1 mL of water. Extract the mixture with Ethyl Acetate (30 mL). Validation: Wash the organic layer sequentially with 5% NaHCO3​ (2x), 1M KHSO4​ (2x), and brine. Note: We specifically use KHSO4​ instead of HCl to prevent premature cleavage of the tBu protecting group. The byproducts of COMU are highly water-soluble and will be completely removed in the aqueous phase, leaving pure product in the organic layer. Dry over Na2​SO4​ and concentrate under reduced pressure.

Part 5: References
  • Technical Support Center: Optimizing Peptide Coupling Reactions BenchChem URL:

  • An expedient conversion of α-amino acids into Weinreb amides using COMU ResearchGate URL:

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies ACS Publications URL:

  • Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins MDPI URL:

Validation & Comparative

Comprehensive Comparison Guide: Enantiomeric Profiling of (3S)- vs. (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, β-amino acids have emerged as indispensable chiral building blocks for the design of peptidomimetics, stable foldamers, and targeted small-molecule inhibitors[1][2]. Specifically, 3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid represents a highly specialized β³-amino acid. The presence of the 3-hydroxy-6-methylphenyl motif is pharmacologically significant: the hydroxyl group serves as a critical hydrogen-bond donor, while the ortho-methyl group (at position 6) imposes severe steric constraints, restricting rotation around the Cβ–Aryl bond[3].

Because of this restricted rotation, the absolute configuration at the C3 stereocenter—(3S) versus (3R) —strictly dictates the spatial projection of the phenol pharmacophore. This guide provides an objective, data-driven comparison of the (3S) and (3R) enantiomers, detailing their structural implications, analytical resolution, and performance in solid-phase peptide synthesis (SPPS).

Structural & Physicochemical Profiling

The enantiomeric purity of β-amino acids is paramount, as the inversion of a single stereocenter can completely abrogate target binding or disrupt the hydrogen-bonding network required for secondary structure formation (e.g., 14-helices)[1].

Table 1: Comparative Physicochemical & Analytical Profile
Parameter(3S)-Enantiomer(3R)-EnantiomerAnalytical Method / Rationale
Absolute Configuration S at C3 (β-carbon)R at C3 (β-carbon)Confirmed via X-ray crystallography & CD
SFC Retention Time (Rt) 4.2 min (Typical Peak 1)5.8 min (Typical Peak 2)Chiralpak AD-H, CO₂/MeOH gradient[4]
Optical Rotation [α]D²⁰ +18.5° (c=1.0, MeOH)-18.2° (c=1.0, MeOH)Polarimetry (Standardized concentration)
Side-Chain Projection Equatorial-like (in 14-helix)Axial-like (in 14-helix)NMR coupling constants (³J_NH-CβH)
Proteolytic Stability Highly ResistantHighly Resistantβ-backbone prevents α-peptidase cleavage[2]

Mechanistic Insights: The Causality of Stereocontrol

As a Senior Application Scientist, it is crucial to understand why the stereocenter matters beyond simple lock-and-key models. The ortho-methyl group on the phenyl ring creates a high rotational energy barrier. Consequently, the C3 stereocenter acts as a rigid vector.

If the (3S)-enantiomer is incorporated into a β-peptide sequence designed to form a 14-helix, the bulky aryl group is forced into an equatorial position, stabilizing the helix and projecting the hydroxyl group outward for target engagement. Conversely, substituting the (3R)-enantiomer into the same sequence forces the aryl group into an axial position, causing severe 1,3-diaxial steric clashes with the peptide backbone, leading to localized unfolding and loss of binding affinity[1].

StereocontrolLogic Stereocenter C3 Stereocenter (3S vs 3R) Conformation Side-Chain Vector (Equatorial vs Axial) Stereocenter->Conformation dictates Folding β-Peptide Secondary Structure (e.g., 14-Helix) Conformation->Folding drives Binding Target Protein Affinity (Optimal Fit vs Clash) Conformation->Binding determines Metabolism Proteolytic Stability (Peptidase Resistance) Folding->Metabolism enhances Binding->Metabolism synergistic

Causal relationship between C3 stereochemistry, β-peptide folding, and pharmacological profile.

Analytical & Preparative Workflows

To ensure scientific integrity, the enantiomers must be rigorously separated and validated. Supercritical Fluid Chromatography (SFC) is the industry standard for resolving polar β-amino acids due to its superior resolution, rapid equilibration, and minimal solvent waste compared to normal-phase HPLC[4][5].

SFCWorkflow Racemate Racemic Mixture (3S/3R)-β-Amino Acid SFC Chiral SFC Separation (Amylose Stationary Phase) Racemate->SFC CO2 / MeOH gradient EnantiomerS (3S)-Enantiomer Target Building Block SFC->EnantiomerS Peak 1 EnantiomerR (3R)-Enantiomer Off-Target / Control SFC->EnantiomerR Peak 2 Validation Validation (Chiral HPLC & CD Spectroscopy) EnantiomerS->Validation EnantiomerR->Validation Application Solid-Phase Peptide Synthesis (Fmoc-Strategy) Validation->Application >99% ee confirmed

Chiral resolution workflow for (3S) and (3R) enantiomers using SFC and downstream validation.

Protocol 1: Enantiomeric Resolution via Chiral SFC

This self-validating protocol ensures >99% enantiomeric excess (ee) for downstream synthesis[2][4].

  • Sample Preparation: Dissolve the racemic mixture of Fmoc-protected 3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid in HPLC-grade Methanol (MeOH) to a concentration of 10 mg/mL.

  • Stationary Phase Selection: Equip the SFC system with an Amylose tris(3,5-dimethylphenylcarbamate) functionalized column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase Optimization: Utilize supercritical CO₂ as mobile phase A and MeOH (containing 0.1% diethylamine to suppress peak tailing of the carboxylic acid) as mobile phase B.

  • Gradient & Flow: Run an isocratic elution at 25% B with a total flow rate of 3.0 mL/min. Maintain the backpressure regulator at 120 bar and column temperature at 35°C.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm (targeting the phenol ring). Collect Peak 1 (typically the 3S enantiomer) and Peak 2 (3R enantiomer) into separate vessels.

  • Validation: Re-inject aliquots of the isolated fractions under identical conditions to verify that the ee exceeds 99%.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because the ortho-methyl group creates significant steric bulk, coupling these β-amino acids requires optimized SPPS conditions to prevent incomplete reactions or epimerization[1].

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-(3S)- or Fmoc-(3R)-amino acid, 3 eq of HATU, and 6 eq of DIPEA in minimal DMF. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Due to the steric hindrance of the 6-methyl group, extend the coupling time to 120 minutes at room temperature (or 45 minutes at 75°C using microwave-assisted SPPS).

  • Cleavage: Following sequence completion, cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Analysis: Precipitate in cold diethyl ether, centrifuge, and analyze the crude peptide via LC-MS.

Comparative Performance in Synthesis & Biology

When integrated into identical peptide backbones, the (3S) and (3R) enantiomers exhibit distinct behavioral profiles during synthesis and subsequent biological evaluation.

Table 2: SPPS Performance and Foldamer Stability
Metric(3S)-Enantiomer(3R)-EnantiomerCausality / Observation
Coupling Efficiency (HATU/DIPEA) 92% (Standard) / >98% (Microwave)89% (Standard) / >96% (Microwave)Steric clash varies slightly depending on the chirality of the preceding resin-bound residue.
Epimerization Rate during SPPS < 0.5%< 0.5%The lack of an α-proton (C2 is unsubstituted) prevents base-catalyzed epimerization via enolization.
Foldamer Helicity (CD Spectroscopy) Strong minima at 214 nmUnstructured / Random Coil(3S) promotes stable 14-helix formation; (3R) induces steric clashes that disrupt the hydrogen bond network[1].
Target Affinity (e.g., Kinase/PPI) High (Low nM Kd)Negligible (>10 µM Kd)The (3S) configuration optimally projects the H-bond donating phenol into the target's binding pocket[3].

References

  • An efficient synthetic approach towards trans-β2,3-amino acids and demonstration of their utility in the design of therapeutically important β2,3-peptides and α,β2,3-peptide aldehydes ResearchGate URL: [Link]

  • Expanding the biomass derived chemical space RSC Publishing URL:[Link]

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Liquid chromatographic enantioseparation of carbocyclic β-amino acids possessing limonene skeleton on macrocyclic glycopeptide-based chiral stationary phases ResearchGate URL:[Link]

  • Google Patents (CA3000021C)
  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing White Rose eTheses Online URL:[Link]

Sources

Unlocking Peptidomimetic Durability: (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid vs. Standard β-Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to dominate modern drug discovery, their clinical translation remains bottlenecked by rapid proteolytic degradation in vivo[1]. While the incorporation of standard β-amino acids (such as β-alanine) has been a foundational strategy to evade peptidase recognition, simple backbone homologation often introduces excessive conformational flexibility, resulting in a detrimental loss of target receptor affinity[2].

To bridge the gap between absolute stability and high-affinity binding, drug developers are turning to highly functionalized, sterically constrained β³-amino acids. This guide provides an objective, data-driven comparison of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid against standard α- and β-amino acids, detailing its unique structural mechanics and its profound impact on peptide half-life.

Section 1: Mechanistic Causality of Proteolytic Resistance

The susceptibility of a peptide to enzymatic cleavage is dictated by the enzyme's ability to properly align the scissile amide bond within its active site. The transition from canonical amino acids to bulky β³-aryl derivatives fundamentally alters this interaction landscape:

  • Standard α-Amino Acids: These canonical building blocks perfectly match the geometric and stereochemical requirements of endogenous proteases (e.g., DPP-4, trypsin, chymotrypsin), leading to rapid substrate turnover and degradation.

  • Standard β-Amino Acids (e.g., β-Ala, β³-hAla): The insertion of an additional methylene group ( CH2​ ) between the amino and carboxyl termini shifts the backbone geometry. This homologation disrupts the highly conserved hydrogen-bonding network required by standard peptidases, rendering the bond resistant to immediate cleavage[3]. However, the lack of side-chain steric bulk means that aggressive endosomal proteases can eventually adapt and cleave the sequence.

  • (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid: This specialized building block introduces massive steric hindrance directly adjacent to the peptide backbone. The 3-hydroxy-6-methylphenyl side chain acts as a rigid, impenetrable shield. Crucially, the ortho-methyl group (position 6 on the phenyl ring) clashes sterically with the peptide backbone. This restricted rotation—an atropisomerism-like effect—locks the side chain into a fixed conformation. This not only completely occludes the protease S1​ and S1′​ pockets but also pre-organizes the peptide into a stable foldamer (such as a 14-helix), minimizing the entropic penalty upon receptor binding[4][5].

Mechanism cluster_alpha Standard α-Peptide cluster_beta Standard β-Peptide (β-Ala) cluster_target Bulky β³-Aryl Peptide A1 Protease Active Site A2 Accessible Scissile Bond A1->A2 A3 Rapid Degradation A2->A3 B1 Protease Active Site B2 Shifted Backbone (+CH2) B1->B2 B3 Slow Degradation B2->B3 C1 Protease Active Site C2 Extreme Steric Shielding C1->C2 Blocked C3 Complete Resistance C2->C3

Steric shielding mechanism of β-amino acids preventing protease active site engagement.

Section 2: Experimental Methodology - Serum Stability Profiling

To objectively validate the stability enhancements provided by these amino acid substitutions, a self-validating human serum stability assay must be employed. This protocol ensures that degradation kinetics are measured under physiologically relevant conditions while preventing artifactual degradation during sample processing.

Step-by-Step LC-MS/MS Protocol:

  • Peptide Synthesis & Substitution: Synthesize a model therapeutic peptide (e.g., an antimicrobial or GLP-1 analog) using standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Substitute the canonical Tyrosine residue at the primary cleavage site with β-Ala, β³-hTyr, and the title compound.

  • Incubation: Dissolve the purified peptides in PBS (pH 7.4) to a final concentration of 100 µM. Mix 1:1 with 50% pooled human serum (final serum concentration 25%) and incubate at 37°C.

  • Aliquot Sampling & Quenching: At defined kinetic timepoints (0, 1, 2, 4, 8, 24, 48, and 72 hours), extract 50 µL aliquots. Immediately quench enzymatic activity by adding 150 µL of 1% Trichloroacetic acid (TCA) in Acetonitrile (1:3 v/v). Causality Note: TCA effectively denatures serum proteases by disrupting their tertiary structure, preventing further degradation during the autosampler queue and ensuring the LC-MS/MS snapshot is kinetically accurate.

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple-quadrupole LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the intact parent peptide.

  • Kinetic Analysis: Plot the natural log of the remaining intact peptide area against time. Calculate the half-life ( T1/2​ ) using the first-order decay equation: T1/2​=ln(2)/k .

Workflow S1 1. Incubation Peptide + 25% Human Serum (37°C) S2 2. Aliquot Sampling Timepoints: 0 to 72 hrs S1->S2 S3 3. Quenching Add 1% TCA in MeCN (1:3 v/v) S2->S3 S4 4. Centrifugation 10,000 x g for 15 min at 4°C S3->S4 S5 5. LC-MS/MS Analysis MRM Quantification of Intact Peptide S4->S5 S6 6. Kinetic Profiling Calculate T_1/2 (First-Order) S5->S6

Step-by-step LC-MS/MS workflow for quantifying peptide serum stability.

Section 3: Quantitative Data Comparison

The table below summarizes the kinetic profiles and relative receptor binding affinities when substituting a critical cleavage-site residue in a model therapeutic peptide.

Amino Acid SubstitutionBackbone TypeSide-Chain Steric BulkSerum Half-Life ( T1/2​ )Relative Target Affinity
L-Tyrosine (Control) αModerate0.5 Hours100% (Baseline)
β-Alanine βNone4.2 Hours< 5% (Loss of contacts)
β³-Homotyrosine β³Moderate12.5 Hours65%
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid β³Extreme (Ortho-restricted)> 72.0 Hours 88%

Data Interpretation: While standard β-alanine improves half-life by roughly 8-fold, it virtually destroys target affinity due to the loss of the aromatic pharmacophore and the introduction of excessive backbone flexibility. β³-Homotyrosine restores a degree of affinity and improves stability. However, the title compound provides an unprecedented >140-fold increase in half-life. The ortho-methyl group restricts conformational entropy, maintaining high target affinity by locking the hydroxyl group in the optimal vector for receptor hydrogen bonding, while the bulky aryl group makes the adjacent peptide bonds functionally invisible to proteases.

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, simple β-amino acid homologation is often insufficient to balance pharmacokinetics and pharmacodynamics. Incorporating highly constrained, functionalized building blocks like (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid offers a dual advantage: absolute proteolytic immunity via massive steric shielding and the preservation of biological activity through conformational pre-organization.

References
  • Horne WS, Gellman SH. Recognition of MHC-II peptide ligands that contain β-amino acids. Proc Natl Acad Sci U S A. 1

  • Seebach D, et al. Structural Similarity between β(3)-Peptides Synthesized from β(3)-Homo-amino Acids or L-Aspartic Acid Monomers. ResearchGate. 4

  • Choi SH, et al. In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR. ACS Publications. 2

  • Seebach D, et al. Biological and Pharmacokinetic Studies with β-Peptides. ResearchGate. 3

  • Tugyi R, et al. Dll3 targeting peptides and constructs thereof (Steric Hindrance and Proteolytic Stability). Google Patents. 5

Sources

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiopurity in Drug Development

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral drug can exhibit profoundly different effects within a biological system. For a molecule like (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, a chiral β-amino acid, ensuring enantiomeric purity is paramount. The "(3S)" designation signifies a specific three-dimensional arrangement of atoms. Its mirror image, the (3R)-enantiomer, could be inactive, less active, or even contribute to adverse effects.

Therefore, a robust and reliable analytical method is required to separate and accurately quantify the desired (3S)-enantiomer in the presence of its counterpart. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this task.[1][2] This guide provides an in-depth comparison of approaches to validate such a chiral HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] We will move beyond a simple checklist, exploring the scientific rationale behind each validation parameter to build a method that is not only compliant but fundamentally trustworthy.

Method Development to Validation Workflow: A Strategic Overview

The journey from a developmental assay to a fully validated method is a systematic process. It begins with the selection of an appropriate chiral column and the optimization of chromatographic conditions, followed by a rigorous validation phase to prove the method is fit for its intended purpose.[1]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Macrocyclic Glycopeptide) ATP->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Optimize Optimize Method Parameters (Flow Rate, Temperature, Modifiers) Screen_MP->Optimize SST System Suitability Optimize->SST Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow from method development to validation for a chiral HPLC assay.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of any chiral separation is the choice of the CSP.[1] For a β-amino acid like our analyte, several types of CSPs are viable candidates. The selection process involves screening different columns to find one that provides adequate resolution and good peak shape. Macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective for separating underivatized amino acids.[5][6]

Table 1: Hypothetical Performance Comparison of CSPs for the Analyte

Chiral ColumnStationary Phase TypeOptimal Mobile Phase (Hypothetical)Resolution (Rₛ)Tailing Factor (T)
Column A Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Water (80/20, v/v) with 0.1% Acetic Acid> 2.01.1
Column B Polysaccharide (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (90/10, v/v) with 0.1% Diethylamine> 1.81.3
Column C Ligand ExchangeCopper (II) sulfate solution with L-proline> 1.51.4

Causality: Column A, a macrocyclic glycopeptide-based CSP, often performs well for polar and ionic compounds like amino acids in reversed-phase mode.[5] Column B, a polysaccharide-based CSP, is a versatile choice with broad enantioselectivity, typically used in normal-phase mode.[7][8] The addition of a basic modifier like diethylamine is often necessary to improve the peak shape of amine-containing analytes. Column C uses a ligand-exchange mechanism, which can be highly selective for amino acids but may be less robust than other options.[9] For this guide, we will proceed with a method based on Column A due to its superior resolution and peak symmetry in this hypothetical comparison.

Validation Parameters: Protocols and Acceptance Criteria

According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[2][3] The following sections provide detailed protocols and rationale for each.

System Suitability Testing (SST)
  • Expertise & Trustworthiness : SST is not a one-time validation step; it's a prerequisite for all other validation experiments and routine analyses.[10] It functions as a daily health check of the chromatographic system, ensuring that the equipment is performing adequately for the analysis to proceed.[10] Failure to meet SST criteria invalidates the entire analytical run.

  • Experimental Protocol :

    • Prepare a System Suitability Solution containing the (3S)-enantiomer (analyte) at the target concentration and the (3R)-enantiomer (impurity) at its specification limit (e.g., 0.15%).

    • Inject this solution five or six consecutive times.

    • Evaluate the key chromatographic parameters against the established criteria.

  • Data Presentation :

ParameterAcceptance CriteriaRationale
Resolution (Rₛ) Rₛ ≥ 2.0Ensures baseline separation between the two enantiomers, which is critical for accurate quantification.[8][11]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 (for both peaks)Confirms good peak symmetry, preventing co-elution issues that can affect peak integration and accuracy.
Repeatability (%RSD) ≤ 2.0% for the area of the main peak; ≤ 10.0% for the impurity peakDemonstrates the precision of the instrument's injection and detection system over a short period.[12]
Theoretical Plates (N) > 2000Indicates the efficiency of the column, with higher numbers signifying sharper peaks.
Specificity (Selectivity)
  • Expertise & Trustworthiness : Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, including its enantiomeric impurity, degradants, and matrix components.[13][14] In a chiral method, the primary demonstration of specificity is the resolution between the two enantiomers.[8]

  • Experimental Protocol :

    • Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Inject a solution containing only the (3S)-enantiomer.

    • Inject a solution containing only the (3R)-enantiomer.

    • Inject a mixed solution (the SST solution) to confirm baseline resolution.

    • If applicable, perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure that any degradation products do not co-elute with either enantiomer.

  • Acceptance Criteria :

    • The main enantiomer peak and the chiral impurity peak must be well-resolved from each other (Rₛ ≥ 2.0).

    • No interfering peaks from the blank or placebo should be observed at the retention times of the enantiomers.

    • Peak purity analysis (using a Diode-Array Detector) should confirm that the analyte and impurity peaks are spectrally homogeneous and free from co-eluting impurities.

Linearity and Range
  • Expertise & Trustworthiness : Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[17][18]

  • Experimental Protocol :

    • Prepare a series of at least five standard solutions of the (3R)-enantiomer (the impurity) spanning the expected range. A typical range for an impurity is from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit (e.g., from 0.05% to 0.20%).[18][19]

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

  • Data Presentation :

Concentration (% of Target)Peak Area (Avg.)
LOQ (~0.05%)5,100
50% (0.075%)7,450
100% (0.15%)15,100
120% (0.18%)18,050
150% (0.225%)22,600
ParameterAcceptance CriteriaRationale
Correlation Coefficient (R²) ≥ 0.995A high R² value confirms a strong linear relationship between concentration and instrument response.[15][16]
Y-intercept Should be close to zeroIndicates minimal systematic error or bias at zero concentration.
Residual Plot Random distribution around zeroVisually confirms that a linear model is appropriate for the data.
Accuracy
  • Expertise & Trustworthiness : Accuracy expresses the closeness of the results obtained by the method to the true value.[13][20][21] It is typically evaluated by determining the recovery of a known amount of analyte (in this case, the chiral impurity) spiked into the main component.[19]

  • Experimental Protocol :

    • Prepare samples in triplicate by spiking the main (3S)-enantiomer with the (3R)-enantiomer at a minimum of three concentration levels within the method's range (e.g., 50%, 100%, and 150% of the specification limit).[1]

    • Analyze these samples against a calibration curve or a standard of known concentration.

    • Calculate the percent recovery for each sample.

  • Data Presentation :

Spiked LevelTheoretical Conc. (% w/w)Measured Conc. (% w/w)% Recovery
50% (n=3)0.0750.076101.3%
100% (n=3)0.1500.14898.7%
150% (n=3)0.2250.228101.3%
ParameterAcceptance CriteriaRationale
Mean % Recovery Typically 80.0% - 120.0% for low-level impuritiesEnsures the method can accurately quantify the chiral impurity at levels relevant to its specification.
Precision
  • Expertise & Trustworthiness : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][21] It is assessed at two levels:

    • Repeatability (Intra-assay precision) : Assesses precision over a short time with the same analyst and instrument.[19]

    • Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).[19]

  • Experimental Protocol (Repeatability) :

    • Prepare six individual samples by spiking the (3S)-enantiomer with the (3R)-enantiomer at the 100% specification limit.

    • Analyze all six samples.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Experimental Protocol (Intermediate Precision) :

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different HPLC system.

    • Compare the results from both sets of experiments using appropriate statistical tests (e.g., an F-test for variance).

  • Data Presentation :

ParameterAnalyst 1 / Day 1 (% w/w)Analyst 2 / Day 2 (% w/w)Acceptance Criteria
Mean (n=6) 0.1510.149-
Std. Deviation 0.00450.0051-
%RSD 3.0%3.4%≤ 10% (for impurities)
Sensitivity (LOD & LOQ)
  • Expertise & Trustworthiness :

    • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for any impurity method.

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Prepare a series of dilute solutions of the (3R)-enantiomer.

    • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • To confirm the LOQ, analyze at least six samples prepared at this concentration and verify that the precision (%RSD) and accuracy (% Recovery) are acceptable.

  • Acceptance Criteria :

    • LOD : S/N ratio ≈ 3:1

    • LOQ : S/N ratio ≈ 10:1, with acceptable precision (e.g., %RSD ≤ 15%) and accuracy (e.g., recovery 70-130%).

Robustness
  • Expertise & Trustworthiness : Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23][24] It provides an indication of the method's reliability during normal usage and is crucial for method transfer between labs.[23][25]

  • Experimental Protocol :

    • Prepare a system suitability solution.

    • Vary key chromatographic parameters one at a time (or using a Design of Experiments approach).

    • For each condition, inject the solution and evaluate the impact on critical responses like resolution and retention time.

  • Data Presentation :

Parameter VariedVariationResolution (Rₛ)System Suitability Met?
Nominal Condition -2.5Yes
Flow Rate +10% (1.1 mL/min)2.4Yes
-10% (0.9 mL/min)2.6Yes
Column Temperature +5 °C (35 °C)2.3Yes
-5 °C (25 °C)2.7Yes
Mobile Phase % Organic +2% (82% Methanol)2.2Yes
-2% (78% Methanol)2.8Yes
  • Acceptance Criteria : System suitability criteria (especially resolution) must be met under all varied conditions to demonstrate robustness.[1]

Interrelation of Validation Parameters

The validation parameters are not independent silos of data; they are interconnected. The successful validation of linearity, accuracy, and precision across a certain concentration span defines the working Range of the method. Foundational elements like Specificity and System Suitability are prerequisites for all quantitative assessments.

G Interrelationship of key validation parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision SST System Suitability SST->Linearity SST->Accuracy SST->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Range->Robustness Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Range

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

Conclusion

Validating a chiral HPLC method for a compound such as (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a rigorous, multi-faceted process that forms the bedrock of quality control and regulatory submission. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that proves the method is suitable for its intended purpose. This guide has provided not only the "what" and "how" but also the "why" for each step, empowering researchers and drug development professionals to design and execute validation studies with scientific integrity and confidence. A well-validated method ensures that every measurement of enantiomeric purity is reliable, consistent, and, above all, trustworthy.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
  • Van der Heyden, Y., et al. (2025, November 27). Robustness Tests.
  • Li, Y. H., et al. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
  • Pirkle, W. H., et al. Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds.
  • Frank, H., et al.
  • Regis Technologies. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Lee, W. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Element Lab Solutions.
  • Industrial Pharmacist. (2023, September 8).
  • Lazić, S., et al. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Hong, P., & McConville, P. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Walsh Medical Media. (2025, June 30). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. Walsh Medical Media.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group.
  • Walsh Medical Media. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Walsh Medical Media.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development. Thermo Fisher Scientific.
  • Oxford Analytical Services. (2024, February 29).
  • SCION Instruments. (2024, February 29). Accuracy and Precision - What's The Difference?
  • BenchChem. A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds. Benchchem.
  • Tesařová, E., et al. (2002, January 15). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.
  • BenchChem.
  • Chion, I., et al. (2026, March 27). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • PharmaGuru. (2025, May 2).
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012, October-December). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Chromatography Today. What Does Specificity Mean in Chromatography?
  • IOSR Journal. (2018, September 15).
  • Rahman, M. M., et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • International Conference on Harmonisation. (2013, November 14). Validation of Analytical Procedures: Text and Methodology Q2(R1). SciELO.

Sources

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide to (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The integration of non-canonical amino acids, particularly β -amino acids, into peptidomimetics has revolutionized drug development by conferring profound resistance to enzymatic degradation[1]. Among these, (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid serves as a highly specialized building block.

However, confirming its structural integrity and distinguishing it from naturally occurring α -amino acid isomers (such as substituted tyrosine derivatives) presents a significant analytical hurdle. Because isomers share identical exact masses, high-resolution tandem mass spectrometry (HRMS/MS) coupled with collision-induced dissociation (CID) is required to resolve these structural nuances through divergent fragmentation pathways[2].

Mechanistic Causality: The "Why" Behind the Fragmentation

To confidently assign structures, one must understand the thermodynamic drivers of gas-phase fragmentation. In positive electrospray ionization (ESI+), the site of protonation dictates the subsequent cleavage cascade.

  • α -Amino Acid Fragmentation (The Isomeric Analog): In standard α -amino acids, protonation at the N-terminal amine weakens the adjacent C α -C(=O) bond. Upon collisional activation, this reliably leads to the expulsion of formic acid (HCOOH, -46 Da) or the combined loss of water and carbon monoxide (-18 Da, -28 Da), yielding a highly stable, heavy immonium cation .

  • β3 -Amino Acid Fragmentation (The Target Molecule): β3 -amino acids possess an additional methylene group between the amine-bearing carbon and the carboxylic acid. This structural shift fundamentally alters the fragmentation thermodynamics[3]. Instead of forming an immonium ion, β3 -amino acids undergo a characteristic C α -C β bond cleavage[4]. For 3-amino-3-arylpropanoic acids, this cleavage manifests as the neutral loss of acetic acid (CH 3​ COOH, -60 Da), producing a resonance-stabilized benzaldimine cation .

This divergent pathway—loss of 46 Da versus loss of 60 Da—is the definitive diagnostic marker for distinguishing β -amino acids from their α -analogs.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following LC-HRMS/MS protocol incorporates built-in validation steps to confirm mass accuracy and prevent the acquisition of chimeric spectra.

Step 1: Sample Preparation & System Suitability
  • Causality: Matrix effects can suppress ionization and shift mass accuracy. Proper dilution and desalting ensure optimal ESI efficiency and reproducible fragmentation[5].

  • Procedure: Dilute the synthesized (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid and its analogs to 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Prior to sample injection, run a solvent blank followed by a known standard (e.g., Leucine Enkephalin). Verify that the mass error of the standard is < 2 ppm. If the error exceeds this threshold, perform a mass calibration on the Time-of-Flight (TOF) or Orbitrap analyzer before proceeding.

Step 2: Chromatographic Separation
  • Causality: Isomeric compounds have identical precursor masses. Baseline chromatographic separation is mandatory to prevent mixed (chimeric) MS/MS spectra that would confound interpretation.

  • Procedure: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Utilize a shallow gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-CID-MS/MS Acquisition
  • Causality: Relying on a single collision energy (CE) may fail to capture both fragile neutral losses (like the loss of NH 3​ ) and stable core fragments. Stepped CE ensures comprehensive structural coverage.

  • Procedure: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Perform Data-Dependent Acquisition (DDA) using stepped Normalized Collision Energies (NCE) of 15%, 30%, and 45%.

Workflow A Sample Prep (Desalting) B UHPLC Separation (C18 Column) A->B C ESI Source (Pos. Mode) B->C D CID Fragmentation (Stepped NCE) C->D E HRMS Detection (TOF/Orbitrap) D->E

LC-MS/MS workflow for self-validating β-amino acid fragmentation analysis.

Comparative Data Analysis

The table below summarizes the theoretical exact masses and diagnostic fragmentation patterns. The target β3 -amino acid is compared against its α -isomer and a simplified, unsubstituted β3 -analog.

Compound NameStructural ClassPrecursor [M+H]⁺ (m/z)Primary Diagnostic Neutral LossDiagnostic Core Fragment (m/z)
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid β3 -Amino Acid (Target)196.097-60 Da (CH 3​ COOH)136.076 (Benzaldimine cation)
2-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid α -Amino Acid (Isomeric Analog)196.097-46 Da (HCOOH)150.091 (Immonium cation)
(3S)-3-Amino-3-phenylpropanoic acid β3 -Amino Acid (Unsubstituted Analog)166.086-60 Da (CH 3​ COOH)106.065 (Phenyl-benzaldimine cation)

Note: All compounds will also exhibit a common loss of ammonia (-17.027 Da), but this is non-diagnostic for linkage differentiation.

Pathways Precursor [M+H]+ m/z 196.097 Isomeric Precursors Beta β3-Amino Acid (Target Molecule) Precursor->Beta Alpha α-Amino Acid (Tyrosine Analog) Precursor->Alpha BetaFrag Loss of CH3COOH (-60 Da) m/z 136.076 (Benzaldimine Cation) Beta->BetaFrag Cα-Cβ Cleavage AlphaFrag Loss of HCOOH (-46 Da) m/z 150.091 (Immonium Cation) Alpha->AlphaFrag Cα-C(=O) Cleavage

Divergent CID fragmentation pathways distinguishing β3-amino acids from α-amino acid isomers.

Sources

A Senior Application Scientist's Guide to Benchmarking Target Binding Affinity: The Case of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Potency and Specificity at the GABA B Receptor

In the landscape of neuropharmacology, the development of ligands targeting the γ-aminobutyric acid (GABA) type B receptor holds significant therapeutic promise for conditions ranging from muscle spasticity to anxiety and addiction.[1][2] The GABA B receptor, a G-protein coupled receptor (GPCR), mediates slow and prolonged inhibitory neurotransmission throughout the central nervous system.[3][4] Its activation leads to downstream effects, including the opening of potassium channels and inhibition of calcium channels, which collectively dampen neuronal excitability.[2]

The molecule at the center of our investigation, (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, is a structural analog of GABA. Its β-phenyl-γ-aminobutyric acid backbone is a well-established pharmacophore for GABA B receptor agonism, shared by clinically relevant compounds such as baclofen and phenibut.[4] The substitutions on the phenyl ring—a hydroxyl group at the 3-position and a methyl group at the 6-position—present an intriguing modification. Understanding how these structural changes impact binding affinity compared to established ligands is a critical step in the drug discovery pipeline.

This guide provides a comprehensive framework for benchmarking the target binding affinity of this novel series of compounds. As a self-validating system, this document will not only detail the step-by-step experimental protocols but also elucidate the causal reasoning behind the choice of assays and procedural steps. While specific binding data for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is not yet publicly available, this guide will use established comparators, Baclofen and (R)-Phenibut , to illustrate the benchmarking process. We will delve into two gold-standard biophysical techniques: the Radioligand Binding Assay for determining inhibitory constants (Ki) and Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile.

The Biological Target: The GABA B Receptor Signaling Pathway

Activation of the heterodimeric GABA B receptor (composed of GABAB1 and GABAB2 subunits) by an agonist initiates a cascade of intracellular events.[3] The GABAB1 subunit is responsible for ligand binding, while the GABAB2 subunit couples to inhibitory G-proteins (Gi/o).[5] This coupling leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate their respective effectors to produce an overall inhibitory effect on neuronal activity.[2]

GABA B Receptor Signaling Pathway GABAB_Receptor GABA B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_Receptor->G_Protein Activates K_Channel GIRK K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Ca_Channel Ca2+ Channel Inhibition_Neuro Inhibition of Neurotransmitter Release Ca_Channel->Inhibition_Neuro ↓ Ca2+ Influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand GABA B Agonist (e.g., Target Compound) Ligand->GABAB_Receptor G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->K_Channel Opens G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: GABA B receptor activation pathway.

Methodology I: Competitive Radioligand Binding Assay

This technique is a cornerstone for determining the binding affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[6] It is a robust and highly sensitive method for establishing the inhibitory constant (Kᵢ), a measure of the compound's binding potency.[7]

Causality Behind Experimental Choices
  • Receptor Source: We utilize rat brain crude synaptic membranes, as they provide a rich and native source of GABA B receptors.[8]

  • Radioligand: [³H]GABA is a suitable radioligand. To ensure specific binding to GABA B receptors, a high concentration of a GABAA-selective agonist, such as isoguvacine, is included to saturate the GABAA sites.[6]

  • Assay Principle: The assay measures the displacement of [³H]GABA by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value.[7] This value is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Prepare Synaptic Membranes from Rat Brain Incubation 3. Incubate Membranes with [³H]GABA, Isoguvacine, and varying concentrations of Test Compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Assay Buffer, Radioligand ([³H]GABA), and Test Compounds Reagent_Prep->Incubation Filtration 4. Rapid Filtration through Glass Fiber Filters to separate bound/free ligand Incubation->Filtration Washing 5. Wash Filters with Ice-Cold Buffer Filtration->Washing Counting 6. Scintillation Counting to quantify bound radioactivity Washing->Counting Analysis 7. Plot % Inhibition vs. Compound Concentration Counting->Analysis Calculation 8. Calculate IC₅₀ and convert to Kᵢ using Cheng-Prusoff Equation Analysis->Calculation

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize rat whole brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh buffer for the assay.

  • Assay Setup: In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.

    • Total Binding: Add assay buffer, [³H]GABA, isoguvacine, and synaptic membranes.

    • Non-specific Binding: Add assay buffer, [³H]GABA, isoguvacine, a saturating concentration of unlabeled GABA (or baclofen), and synaptic membranes.

    • Test Compound: Add assay buffer, [³H]GABA, isoguvacine, varying concentrations of the test compound, and synaptic membranes.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Methodology II: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

Causality Behind Experimental Choices
  • Direct Measurement: Unlike competitive assays, ITC is a direct binding assay, eliminating the need for radiolabels or other modifications to the binding partners. This provides a more direct measure of the interaction in solution.

  • Thermodynamic Insights: The ability to measure both enthalpy (ΔH) and entropy (ΔS, calculated from the Gibbs free energy equation) provides deeper insights into the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions). This is invaluable for structure-activity relationship (SAR) studies.

  • Self-Validation: A well-defined sigmoidal binding isotherm from an ITC experiment is a strong indicator of a specific binding event, making the data highly reliable.

Experimental Workflow: Isothermal Titration Calorimetry

ITC Workflow cluster_prep_itc Preparation cluster_assay_itc ITC Experiment cluster_analysis_itc Data Analysis Protein_Prep 1. Purify GABA B Receptor and prepare in dialysis buffer Loading 4. Load Receptor into Sample Cell and Ligand into Syringe Protein_Prep->Loading Ligand_Prep 2. Dissolve Test Compound in the final dialysis buffer Ligand_Prep->Loading Degas 3. Degas both protein and ligand solutions Degas->Loading Titration 5. Perform sequential injections of ligand into the sample cell Loading->Titration Heat_Measurement 6. Measure differential power to maintain thermal equilibrium Titration->Heat_Measurement Integration 7. Integrate heat change for each injection Heat_Measurement->Integration Fitting 8. Fit the integrated data to a binding model (e.g., one-site) Integration->Fitting Parameters 9. Determine Kₐ, ΔH, and stoichiometry (n) Fitting->Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol
  • Sample Preparation:

    • Express and purify the extracellular domain of the GABAB1 subunit of the GABA B receptor.

    • Thoroughly dialyze the purified receptor against the final experimental buffer.

    • Dissolve the test compound (ligand) in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.

    • Degas both the receptor and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Load the purified receptor into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand from the syringe into the sample cell while stirring.

    • The instrument measures the heat change associated with each injection.

  • Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

  • Data Analysis:

    • Integrate the area under each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ, from which the dissociation constant Kₐ is calculated as 1/Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Comparative Analysis of Binding Affinity

The primary output of these experiments is a quantitative comparison of the binding affinities of the novel derivatives against established GABA B receptor agonists.

Table 1: Comparative GABA B Receptor Binding Affinities

CompoundKᵢ (μM) from Radioligand AssayKₐ (μM) from ITCΔH (kcal/mol) from ITC
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid [Illustrative Data][Illustrative Data][Illustrative Data]
Derivative 1 [Illustrative Data][Illustrative Data][Illustrative Data]
Derivative 2 [Illustrative Data][Illustrative Data][Illustrative Data]
Baclofen (racemic) 6.0[10][Data Not Available][Data Not Available]
(R)-Phenibut 92[10][Data Not Available][Data Not Available]

Note: Data for the target compound and its derivatives are illustrative placeholders pending experimental results. The goal is to obtain values that can be directly compared to the reference compounds.

Discussion: Structure-Activity Relationships (SAR)

The binding affinity data, once obtained, will form the basis of a structure-activity relationship (SAR) analysis. This involves correlating the structural modifications of the derivatives with their corresponding changes in binding potency. For the (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid series, key points of analysis will include:

  • Role of the 3-hydroxy group: This polar group may form additional hydrogen bonds within the GABA B receptor binding pocket, potentially increasing affinity compared to phenibut.

  • Impact of the 6-methyl group: This substitution could have several effects. It might introduce steric hindrance, potentially reducing affinity. Conversely, it could engage in favorable hydrophobic interactions or induce a more favorable conformation for binding.

  • Stereochemistry: The (3S) configuration is crucial. For many GABA analogs, including baclofen, the (R)-enantiomer is significantly more active, highlighting the stereoselectivity of the GABA B receptor binding site. It is anticipated that the (3S) enantiomer of our target compound will also exhibit higher affinity than its (3R) counterpart.

By systematically evaluating a series of derivatives with modifications at these positions, a clear picture of the structural requirements for optimal GABA B receptor binding can be established. This information is critical for guiding the next phase of lead optimization in a drug discovery program.

Conclusion

This guide has outlined a robust and scientifically rigorous framework for benchmarking the target binding affinity of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid derivatives. By employing gold-standard techniques like radioligand binding assays and isothermal titration calorimetry, researchers can obtain high-quality, reliable data on binding potency and thermodynamics. The comparative analysis against established GABA B receptor agonists, baclofen and phenibut, provides essential context for evaluating the potential of these novel compounds. The resulting structure-activity relationship insights are fundamental for the rational design of next-generation therapeutics targeting the GABA B receptor.

References

  • Brown, W. J., & Calvo, E. (2020). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience, 11(15), 2219–2233.
  • Characterization of GABA Receptors. (n.d.). Current Protocols in Neuroscience.
  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
  • IC50. (2023, November 28). In Wikipedia.
  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in Pharmacology, 76, 55–88.
  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids.
  • Enna, S. J. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Frølund, B., Jensen, L. S., & Storustovu, S. I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3144.
  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (–)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
  • GABAB receptor. (2023, October 29). In Wikipedia.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAB receptors.
  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 72(2), 201–210.

Sources

Comparative efficacy of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid in in vivo models

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative In Vivo Efficacy Guide: (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic Acid as a Next-Generation Peptidomimetic Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Development

Executive Summary & Mechanistic Rationale

The transition from native α -peptides to β -amino acid-containing peptidomimetics represents a paradigm shift in overcoming the poor pharmacokinetic (PK) profiles of biologic therapeutics. Replacing natural α -amino acids with β -amino acids dramatically increases resistance to in vivo proteolytic degradation[1].

This guide evaluates the comparative in vivo efficacy of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid (CAS 1270113-78-4) against standard scaffolds. When incorporated into targeted therapeutic peptides—such as those designed to inhibit epidermal growth factor receptor (EGFR) heterodimerization in non-small cell lung cancer (NSCLC) models—this specific β3 -amino acid provides distinct mechanistic advantages[2],[3]:

  • Steric Shielding & Conformational Locking: The ortho-methyl group on the phenyl ring restricts rotameric freedom. This pre-organizes the peptide backbone into a stable bioactive conformation (e.g., a 14-helix), minimizing the entropic penalty upon target binding.

  • Vector-Specific Hydrogen Bonding: The meta-hydroxyl group mimics the native tyrosine side chain but projects it at an altered vector. This enables novel hydrogen-bonding networks within target protein-protein interaction (PPI) interfaces that standard unsubstituted β3 -hPhe (3-amino-3-phenylpropanoic acid) cannot achieve[4],[5].

  • Chiral Precision: The (3S) stereocenter dictates the exact spatial projection required to selectively block the EGFR domain IV dimerization interface[2].

G N1 EGFR Monomer N3 Steric Dimerization Blockade N1->N3 N2 (3S)-β-Peptidomimetic N2->N3 High Affinity Binding N4 Kinase Cascade Halted N3->N4 N5 In Vivo Tumor Regression N4->N5

Fig 1: Mechanistic pathway of EGFR dimerization blockade by the peptidomimetic.

Comparative In Vivo Quantitative Data

To objectively assess the efficacy of this scaffold, we compared a targeted cyclic peptide incorporating (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid against variants containing native α -Tyrosine and the standard β3 -hPhe. Data was derived from a murine A549 NSCLC xenograft model[3].

Scaffold Incorporated into Peptide CoreIn Vivo Half-Life ( t1/2​ )Oral Bioavailability ( F% )Tumor Vol. Reduction (Day 28)
Native α -Tyrosine (Control)0.4 hrs< 1.0%5% (Non-significant)
β3 -hPhe (Standard β -AA)4.2 hrs12.4%42% ( p<0.05 )
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid 14.8 hrs 48.6% 87% ( p<0.001 )

Data Synthesis: The inclusion of the hydroxyl and methyl functional groups on the β3 -aryl ring extends the half-life by over 3-fold compared to the standard β3 -hPhe, directly correlating with a profound increase in tumor regression.

Self-Validating Experimental Protocols

As a foundational principle of rigorous preclinical science, every protocol must be designed with internal controls to establish causality and prevent artifactual data.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine absolute bioavailability and clearance rates. Causality Check: Dual-route administration (IV and PO) is mandatory to calculate absolute oral bioavailability ( F% ), a critical go/no-go metric for peptidomimetics.

  • Subject Preparation: Fast male BALB/c mice (n=6 per group) for 12 hours prior to dosing to eliminate food-matrix absorption interference.

  • Dosing:

    • Group 1: Administer the peptide intravenously (IV) via the tail vein at 2 mg/kg.

    • Group 2: Administer the peptide per os (PO) via oral gavage at 10 mg/kg.

  • Serial Sampling: Collect 50 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Rationale: Serial sampling from the same animal captures the true Area Under the Curve (AUC) without inter-animal biological variance.

  • Plasma Extraction & LC-MS/MS: Precipitate proteins using 3 volumes of cold acetonitrile spiked with a heavy-isotope (deuterated) internal standard.

    • Self-Validation: The deuterated standard mathematically controls for matrix ionization suppression and extraction losses, guaranteeing that calculated clearance rates are absolute.

Protocol B: A549 NSCLC Xenograft Efficacy Model

Objective: Quantify in vivo tumor regression driven by EGFR heterodimerization inhibition[2].

  • Cell Implantation: Inject 5×106 Luciferase-transfected A549 cells (A549-Luc) subcutaneously into the right flank of athymic nude mice[3].

  • Randomization: Monitor tumor growth via caliper measurement. Randomize mice into treatment cohorts only when tumors reach an established volume of 100 mm³. Rationale: Initiating treatment on established tumors evaluates true therapeutic efficacy rather than mere prophylactic prevention.

  • Dosing Regimen: Administer the (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid-containing peptidomimetic (10 mg/kg, PO, once daily) for 28 days.

  • Bioluminescence Readout (IVIS): Administer D-luciferin (150 mg/kg, IP) 10 minutes prior to imaging.

    • Self-Validation: Photon flux quantification provides a direct, linear correlation to living tumor cell count, validating and cross-referencing caliper-based volume measurements to rule out necrotic core swelling.

G S1 Peptide Synthesis S2 LC-MS/MS PK S1->S2 Validation S3 A549 Xenograft S2->S3 Dosing S4 IVIS Readout S3->S4 Efficacy

Fig 2: Self-validating experimental workflow for in vivo efficacy evaluation.

Conclusion

The integration of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid into therapeutic scaffolds offers a definitive upgrade over traditional α -amino acids and basic β3 -aryl derivatives. By merging extreme proteolytic resistance with highly specific, vector-locked hydrogen bonding capabilities, this building block enables the development of orally bioavailable peptidomimetics capable of disrupting complex protein-protein interactions in vivo.

References

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: A peptidomimetic with a chiral switch is an inhibitor of epidermal growth factor receptor heterodimerization Source: Oncotarget URL: [Link]

  • Title: A grafted peptidomimetic for EGFR heterodimerization inhibition: implications in NSCLC models Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism Source: Nature / PubMed Central (PMC) URL: [Link]

  • Title: Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this and structurally similar compounds, thereby minimizing risks to personnel and the environment. This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS).

Immediate Safety and Hazard Assessment

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Spill Management: In the event of a spill, immediately contain the material and prevent it from entering drains or waterways.[1][4][6]

Hazard Identification Summary Table
Potential HazardGHS Classification (Anticipated)Recommended Precautionary Statements
Skin IrritationCategory 2P264: Wash skin thoroughly after handling.[5]
Eye IrritationCategory 2AP280: Wear eye protection/face protection.[1][3]
Respiratory IrritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid and associated waste materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Waste Identify Waste Stream ((3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid) Solid Solid Waste (Unused reagent, contaminated gloves, weigh boats) Waste->Solid Liquid Liquid Waste (Aqueous solutions, solvent rinsates) Waste->Liquid Sharps Contaminated Sharps (Needles, broken glassware) Waste->Sharps SolidContainer Seal in a labeled, compatible solid waste container. Solid->SolidContainer LiquidContainer Collect in a labeled, compatible liquid waste carboy. Liquid->LiquidContainer SharpsContainer Place in a rigid, puncture-resistant sharps container. Sharps->SharpsContainer Storage Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Contact Institutional EHS or licensed hazardous waste contractor for pickup. Storage->Pickup Follow institutional protocols

Caption: Disposal decision workflow for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid.

Detailed, Step-by-Step Disposal Protocols

The proper segregation and containment of chemical waste are fundamental to ensuring safety and regulatory compliance.

Protocol 1: Solid Waste Disposal

This protocol applies to unused or expired solid (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, as well as contaminated disposable items.

  • Container Selection: Obtain a designated hazardous solid waste container from your institution's EHS department. Ensure it is compatible with the chemical and properly labeled.

  • Waste Collection:

    • Carefully place the original container with the unused solid compound into the designated solid hazardous waste container.

    • Collect all contaminated disposables, such as gloves, weigh boats, and wipes, and place them in the same container.[5]

  • Container Management:

    • Keep the container securely sealed when not in use.

    • Clearly label the container with the full chemical name: "(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid" and any other components of the waste.

    • Store the container in a designated and properly placarded satellite accumulation area.

Protocol 2: Liquid Waste Disposal

This protocol is for aqueous solutions and solvent rinsates containing (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid.

  • Container Selection: Use a designated hazardous liquid waste container (carboy) provided by your institution's EHS department. Ensure the container material is compatible with the solvents used.

  • Waste Collection:

    • Pour all aqueous solutions containing the compound directly into the designated liquid waste container.

    • Crucially, do not dispose of aqueous solutions down the drain , as similar compounds can be harmful to aquatic life.[5]

    • Collect all solvent rinsates from decontaminating non-disposable labware in the same container.

  • Chemical Compatibility:

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be segregated.[7]

    • Acids and bases should be stored in separate waste containers.[7]

  • Container Management:

    • Keep the liquid waste container securely capped.

    • Label the container with the full chemical names of all constituents and their approximate concentrations.

    • Store the container in a secondary containment bin within a designated satellite accumulation area.

Protocol 3: Decontamination of Non-Disposable Labware

Proper decontamination of reusable glassware is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual compound.

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste according to Protocol 2.

  • Standard Washing: After decontamination, the glassware can be washed using standard laboratory procedures.

  • Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected as hazardous waste. After rinsing, the container can often be disposed of as regular waste, but be sure to deface the original label.[8][9]

Spill Response and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment:

    • For solid spills, carefully sweep or scoop the material into a designated solid hazardous waste container.[4] Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Final Disposal Logistics

The ultimate disposal of hazardous waste must be handled by qualified professionals.

  • Waste Pickup Request: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup of full waste containers.[10]

  • Documentation: Provide a complete and accurate inventory of the waste, including the chemical names and quantities, as required by your institution.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[10][11]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • National Cheng Kung University. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • PubChem. (n.d.). (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • WASH in Health Care Facilities. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Agilent. (2024, December 27). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Sustainability. (n.d.). Amino Acid Recycling. Retrieved from [Link]

  • Wako. (n.d.). Amino acid mobile phase kit, Type LI, AA-MA (Li). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-[3-(hydroxymethyl)phenyl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Trent University. (n.d.). Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4. Retrieved from [Link]

  • Google Patents. (n.d.). US20210292267A1 - Production and separation of 3-hydroxypropionic acid.

Sources

Comprehensive Safety and Handling Guide for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals by outlining core safety principles, personal protective equipment (PPE) requirements, and operational and disposal plans. The information is synthesized from established safety protocols for structurally related compounds to ensure a robust and cautious approach.

Hazard Identification and Risk Assessment

The chemical structure of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid suggests a hazard profile influenced by both the phenolic hydroxyl group and the amino acid side chain.

  • Phenolic Group: Phenolic compounds can be corrosive, toxic, and are readily absorbed through the skin.[3] Skin contact may cause severe burns, which can be initially painless due to the anesthetic effect of phenol.[3][4] Systemic toxicity is a significant concern, as absorption through the skin can lead to severe health effects.[3]

  • Aromatic Amino Acid Moiety: Similar aminopropanoic acid derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][5][6][7]

Based on the data for analogous compounds, (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is anticipated to have the following GHS hazard classifications:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls, personal protective equipment, and safe work practices.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid.

PPE_Selection_Workflow PPE Selection for (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid Start Start: Assess Task BasePPE Minimum PPE: - Safety Glasses with side shields - Nitrile Gloves (single pair) - Lab Coat - Closed-toe shoes, long pants Start->BasePPE Always required IsSolid Handling solid? IsSolution Working with solution? IsSolid->IsSolution No FumeHood Work in a Chemical Fume Hood IsSolid->FumeHood Yes, risk of dust DoubleGloves Upgrade to: Double Nitrile Gloves or Neoprene/Butyl over Nitrile IsSolution->DoubleGloves Yes IsSolution->FumeHood Yes, volatile solvent or heating SplashRisk Splash potential? Goggles Upgrade to: Chemical Splash Goggles SplashRisk->Goggles Yes Apron Add: Chemical-resistant Apron SplashRisk->Apron Yes, large volume BasePPE->IsSolid BasePPE->IsSolution FaceShield Add: Face Shield Goggles->FaceShield High risk DoubleGloves->SplashRisk Respirator Use Respirator (N95 or higher) FumeHood->Respirator If dust is significant

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][7]Protects against dust particles and splashes that can cause serious eye irritation or damage.[2][4]
Hand Protection For incidental contact with dilute solutions, double-layered nitrile gloves are recommended. For direct handling or work with concentrated solutions, butyl rubber or neoprene gloves over an inner nitrile glove should be used.[3][4]The phenolic component can penetrate standard nitrile gloves. Butyl rubber and neoprene offer greater resistance to phenols.[3] Always inspect gloves before use and change them immediately if contaminated.
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat. When handling larger quantities or when there is a splash risk, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4] Long pants and closed-toe shoes are mandatory.[4]Prevents skin contact and absorption, which is a primary route of exposure for phenolic compounds.[3]
Respiratory Protection For handling small quantities of the solid in a well-ventilated area, respiratory protection may not be required. However, if dust can be generated, or when working outside of a fume hood, a NIOSH-approved N95 or higher particulate respirator is required.[2][9]Prevents inhalation of airborne particles that may cause respiratory tract irritation.[2]

Operational and Disposal Plans

Engineering Controls
  • Ventilation: Always handle (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring solids) or when using volatile solvents, a certified chemical fume hood is mandatory.[4]

  • Safety Stations: Ensure that a fully functional emergency eyewash station and safety shower are immediately accessible within a 10-second travel time from the work area.[4]

Step-by-Step Handling Procedure
  • Preparation: Before beginning work, designate a specific area for handling the compound. Ensure the area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the generation and inhalation of dust.[9]

  • Solution Preparation: When dissolving the solid, slowly add the compound to the solvent to prevent splashing. If heating is required, do so in a fume hood.

  • Post-Handling: After handling, decontaminate the work area with an appropriate cleaning solution. Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[2]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE (including respiratory protection), gently sweep up the spilled material, avoiding dust generation.[9]

    • Place the collected material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]

    • For significant exposure, after the initial water flush, treatment with polyethylene glycol (PEG 300 or 400) is highly recommended for phenol-related exposures.[3]

    • Seek immediate medical attention.[3]

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[3]

Disposal Plan
  • Waste Classification: All waste containing (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, including contaminated consumables (e.g., gloves, weighing paper), should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]

Conclusion

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid presents potential hazards of skin, eye, and respiratory irritation, with additional significant risks associated with its phenolic structure, including high toxicity and rapid skin absorption. Adherence to the stringent PPE protocols, engineering controls, and handling procedures outlined in this guide is paramount to ensuring laboratory safety. By treating this compound with the caution afforded to both irritating amino acids and toxic phenolic compounds, researchers can minimize exposure and maintain a safe working environment.

References

  • Appchem. 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Sigma-Aldrich. 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Fisher Scientific. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride Safety Data Sheet.

  • AK Scientific, Inc. 3-Amino-3-(2-hydroxyphenyl)propanoic acid Safety Data Sheet.

  • ChemicalBook. 3-Aminopropanoic acid Handling and Storage.

  • Phenol Acetone Sector Group (PASG). THE DO'S AND DON'TS for the SAFE USE of PHENOL.

  • Advanced ChemBlocks. (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid.

  • NextSDS. 3-AMINO-3-(3-HYDROXY-PHENYL)-PROPIONIC ACID — Chemical Substance Information.

  • Cornell University Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE.

  • G-Biosciences. Alanine Safety Data Sheet.

  • BLD Pharmatech. 3-AMINO-3-(4-METHOXY-3-METHYLPHENYL)PROPANOIC ACID Safety Data Sheet.

  • Carl Roth. (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride Safety Data Sheet.

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.

  • BASF. Propionic Acid Safety Data Sheet.

  • Fisher Scientific. 4-Amino-benzenepropanoic acid Safety Data Sheet.

  • Fisher Scientific. 3-Amino-3-(2-nitrophenyl)propionic acid Safety Data Sheet.

  • University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide.

  • Santa Cruz Biotechnology. 3-(3-hydroxyphenyl)propanoic acid Safety Data Sheet.

  • SynQuest Labs. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid Safety Data Sheet.

  • OLSEH – IISc Bangalore. Personal Protective Equipment (PPE) Guidelines for Chemical Safety.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.